molecular formula C8H16ClO5P B057827 Triethyl 2-chloro-2-phosphonoacetate CAS No. 7071-12-7

Triethyl 2-chloro-2-phosphonoacetate

カタログ番号: B057827
CAS番号: 7071-12-7
分子量: 258.63 g/mol
InChIキー: PCDXCIMROXIFBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triethyl 2-chloro-2-phosphonoacetate is a highly versatile and specialized phosphonate reagent primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction, a robust alternative to the Wittig olefination. Its key structural feature—the combination of a phosphonate group and an electron-withdrawing chlorine atom alpha to the carbonyl—allows for the generation of a stabilized carbanion upon deprotonation. This anion readily reacts with a wide range of aldehydes and ketones to produce (E)-α-chloroacrylates with high stereoselectivity. These α-chloroacrylate intermediates are invaluable electrophilic synthons in organic synthesis, serving as pivotal precursors for further functionalization. Researchers utilize this compound to access complex molecular architectures, including heterocyclic compounds, natural product analogs, and pharmaceuticals, via subsequent nucleophilic displacement of the chloride atom. Its primary research value lies in its ability to install a functionalized alkene unit that can be seamlessly transformed into other critical functionalities, such as epoxides, aziridines, or diverse carbonyl derivatives, thereby accelerating the synthesis of complex target molecules in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 2-chloro-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDXCIMROXIFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394079
Record name Triethyl 2-chloro-2-phosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7071-12-7
Record name Triethyl 2-chloro-2-phosphonoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 2-chloro-2-phosphonoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate (CAS 7071-12-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate, bearing the CAS number 7071-12-7, is a versatile organophosphorus reagent with significant applications in organic synthesis. Its unique structure, featuring an alpha-chloro substituent, makes it a valuable precursor for the formation of carbon-carbon double bonds, particularly in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols, though not available for this specific chloro-analogue, are extrapolated from established procedures for closely related compounds. Furthermore, this document explores its utility in the development of novel therapeutics, specifically bacterial topoisomerase inhibitors and antimalarial purine nucleoside analogues, complete with visualizations of the relevant biological pathways.

Chemical and Physical Properties

PropertyValueReference
CAS Number 7071-12-7[1]
Molecular Formula C₈H₁₆ClO₅P[1]
Molecular Weight 258.64 g/mol [1]
Density 1.21 g/mL at 25 °C[1]
Boiling Point 93-95 °C at 0.01 mmHg
Refractive Index (n20/D) 1.446
Appearance Clear colorless to pale yellow liquid[1]
Purity ≥ 98% (³¹P NMR)[1]

Reference Spectral Data for Triethyl phosphonoacetate (CAS 867-13-0):

Spectroscopy Key Peaks and Information Reference
¹H NMR δ 4.17 (6H, m), 2.97 (2H, d, J = 20 Hz), 1.35 (6H, t, J = 7 Hz), and 1.29 (3H, q, J = 7 Hz)
¹³C NMR 165.7 (d, J = 6 Hz), 62.6 (d, J = 6 Hz), 61.4, 34.3 (d, J = 134 Hz), 16.4 (d, J = 7 Hz), and 14.1
IR (ATR-Neat) Data available on PubChem[2]
Mass Spec (EI) Molecular Ion: 224 m/z[3]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, its synthesis can be inferred from the well-established Michaelis-Arbuzov reaction for the preparation of phosphonates, followed by an alpha-chlorination step. The synthesis of the parent compound, triethyl phosphonoacetate, involves the reaction of triethyl phosphite with an ethyl haloacetate.[4]

Conceptual Synthesis Workflow:

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Alpha-Chlorination triethyl_phosphite Triethyl phosphite triethyl_phosphonoacetate Triethyl phosphonoacetate triethyl_phosphite->triethyl_phosphonoacetate ethyl_chloroacetate Ethyl chloroacetate ethyl_chloroacetate->triethyl_phosphonoacetate target_molecule This compound triethyl_phosphonoacetate->target_molecule chlorinating_agent Chlorinating Agent (e.g., SO₂Cl₂) chlorinating_agent->target_molecule

Caption: Conceptual synthesis of this compound.

Reactivity and Applications

The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated esters, particularly those with an α-chloro substituent. This functionality is highly valuable for subsequent synthetic transformations.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to produce an alkene.[5] A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, can be easily removed during aqueous workup.[5] The reaction generally favors the formation of the (E)-alkene.[5]

General HWE Reaction Mechanism:

G phosphonate Phosphonate carbanion Phosphonate Carbanion phosphonate->carbanion Deprotonation base Base base->carbanion betaine Betaine Intermediate carbanion->betaine Nucleophilic Attack aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization alkene Alkene oxaphosphetane->alkene Elimination phosphate_byproduct Phosphate Byproduct oxaphosphetane->phosphate_byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General Procedure for Triethyl phosphonoacetate)

While a specific protocol for this compound is not available, the following general procedure for the related triethyl phosphonoacetate can be adapted. The presence of the α-chloro group may necessitate adjustments to the base and reaction conditions.

Materials:

  • Triethyl phosphonoacetate (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane to remove mineral oil and carefully decant the hexane.

  • Add anhydrous THF to create a suspension and cool to 0°C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C and add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility has been noted in the production of bacterial topoisomerase inhibitors and purine nucleoside derivatives with antimalarial activity.

Bacterial Topoisomerase Inhibitors

Novel Bacterial Topoisomerase Inhibitors (NBTIs) are a promising class of antibiotics that can overcome existing resistance mechanisms.[6] These inhibitors target DNA gyrase and topoisomerase IV, essential enzymes that control the topological state of bacterial DNA.[7] Inhibition of these enzymes leads to disruptions in DNA replication and repair, ultimately causing bacterial cell death.

Mechanism of Action of Bacterial Topoisomerase Inhibitors:

G cluster_0 Bacterial Cell NBTI NBTI DNA_Gyrase DNA Gyrase NBTI->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV NBTI->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Blocks Topo_IV->DNA Decatenates DNA Topo_IV->Replication_Fork Blocks DNA->Replication_Fork Replication Cell_Death Cell Death Replication_Fork->Cell_Death Leads to

Caption: Inhibition of DNA gyrase and topoisomerase IV by NBTIs.

Purine Nucleoside Analogues for Antimalarial Therapy

The malaria parasite, Plasmodium falciparum, is incapable of de novo purine synthesis and relies on a purine salvage pathway to acquire these essential building blocks from the host.[8] This metabolic dependency makes the enzymes of the purine salvage pathway attractive targets for drug development. Purine nucleoside analogues synthesized using reagents like this compound can act as inhibitors of key enzymes in this pathway, thereby disrupting parasite proliferation.

The Purine Salvage Pathway in Plasmodium falciparum:

G cluster_0 Host Red Blood Cell cluster_1 Plasmodium falciparum Adenosine_host Adenosine Adenosine_p Adenosine Adenosine_host->Adenosine_p Inosine_host Inosine Inosine_p Inosine Inosine_host->Inosine_p Hypoxanthine_host Hypoxanthine Hypoxanthine_p Hypoxanthine Hypoxanthine_host->Hypoxanthine_p Adenosine_p->Inosine_p ADA Inosine_p->Hypoxanthine_p PNP IMP IMP Hypoxanthine_p->IMP HGXPRT ADA ADA PNP PNP HGXPRT HGXPRT AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Inhibitor Purine Nucleoside Analogue Inhibitor Inhibitor->ADA Inhibits Inhibitor->PNP Inhibits Inhibitor->HGXPRT Inhibits

Caption: The purine salvage pathway in P. falciparum and points of inhibition.

Safety Information

This compound is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons reaction. Its utility as a building block for complex molecules has positioned it as an important intermediate in the development of pharmaceuticals, including novel antibiotics and antimalarial agents. While detailed experimental protocols and comprehensive analytical data for this specific compound are not widely published, its chemical behavior can be reasonably extrapolated from its unchlorinated analogue. Further research into the specific reactivity and applications of this alpha-chloro phosphonate will undoubtedly expand its utility in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate (C8H16ClO5P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate, with the molecular formula C8H16ClO5P, is a versatile organophosphorus reagent of significant interest in synthetic organic chemistry. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool for the stereoselective synthesis of α-chloro-α,β-unsaturated esters. These products serve as valuable intermediates in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in contemporary drug discovery and agrochemical research. While specific experimental data for this chlorinated derivative is limited in publicly available literature, this guide leverages data from its closely related analog, triethyl phosphonoacetate, to provide a thorough and practical resource.

Introduction

This compound is a functionalized phosphonate ester that plays a crucial role as a C-C bond formation reagent. Its unique structure, featuring a chlorine atom at the α-position to both the phosphonate and the ester functionalities, imparts distinct reactivity, enabling the synthesis of halogenated organic molecules. The primary application of this reagent is in the Horner-Wadsworth-Emmons (HWE) reaction, which facilitates the creation of carbon-carbon double bonds with a high degree of stereocontrol.[1] This reaction is fundamental in the synthesis of complex organic molecules, including those with potential biological activity. This guide aims to provide researchers and professionals in drug development and agrochemical science with a detailed understanding of this reagent's properties and applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C8H16ClO5P[2]
Molecular Weight 258.64 g/mol [2]
CAS Number 7071-12-7[2]
Appearance Clear colorless to pale yellow liquid[2]
Density 1.21 g/mL at 25 °C
Boiling Point 93-95 °C at 0.01 mmHg
Refractive Index (n20/D) 1.446
Purity ≥ 98% (by 31P NMR)[2]
Storage Store at room temperature[2]
Predicted XlogP 1.2[3]

Spectral Data

Detailed spectral data for this compound is not widely available in the public domain. However, the spectral characteristics can be inferred from its structure and by comparison with its non-chlorinated analog, triethyl phosphonoacetate. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups (triplets and quartets). The methine proton (CH) signal would be a key diagnostic peak, likely appearing as a doublet due to coupling with the phosphorus atom.

  • 13C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the α-carbon attached to the chlorine and phosphorus atoms, and the carbons of the ethyl groups. The α-carbon signal is expected to be a doublet due to 1JC-P coupling.

  • 31P NMR: The phosphorus-31 NMR spectrum is a crucial tool for characterizing this compound and assessing its purity.[2] It is expected to exhibit a single resonance, with a chemical shift characteristic of a phosphonate ester. For comparison, the 31P NMR chemical shift of triethyl phosphonoacetate is in the range of δ 12.1-13.3 ppm.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted mass spectrometry data for various adducts are presented in Table 2.[3]

Table 2: Predicted Mass Spectrometry Data for this compound Adducts [3]

Adductm/z
[M+H]+259.04968
[M+Na]+281.03162
[M-H]-257.03512
[M+NH4]+276.07622
[M+K]+297.00556

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

Reaction Scheme:

Synthesis Triethyl_phosphonoacetate Triethyl phosphonoacetate Product This compound Triethyl_phosphonoacetate->Product Base (e.g., NaH) Solvent (e.g., THF) Chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_agent->Product

Caption: Hypothetical synthesis of this compound.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuryl chloride (SO2Cl2)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous THF.

  • Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Purification

Purification of the crude product is typically achieved by vacuum distillation to yield the pure this compound as a clear, colorless to pale yellow liquid.[2]

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

The following is a general protocol for the HWE reaction using a phosphonate reagent like this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde

  • Base (e.g., Sodium hydride, DBU)

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of the phosphonate reagent (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add the base (1.1 equivalents) portion-wise and stir for 30-60 minutes to generate the phosphonate carbanion.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the resulting α-chloro-α,β-unsaturated ester by flash column chromatography.

Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a modification of the Wittig reaction and proceeds through a well-established mechanism.[1] The key steps involving this compound are:

  • Deprotonation: A base removes the acidic proton at the α-position to form a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

  • Oxaphosphetane Formation: This leads to the formation of a cyclic intermediate, an oxaphosphetane.

  • Elimination: The oxaphosphetane collapses to form the alkene and a water-soluble phosphate byproduct, which is easily removed during workup.[1]

The HWE reaction generally favors the formation of the (E)-alkene.[1]

HWE_Mechanism cluster_0 Horner-Wadsworth-Emmons Reaction Pathway A 1. Deprotonation This compound + Base B 2. Phosphonate Carbanion Formation A->B C 3. Nucleophilic Attack on Aldehyde/Ketone B->C D 4. Oxaphosphetane Intermediate C->D E 5. Elimination D->E F α-chloro-α,β-unsaturated ester + Diethyl phosphate E->F

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Agrochemical Research

This compound is a valuable building block in the synthesis of compounds for pharmaceutical and agrochemical applications.[2] The introduction of a chlorine atom can significantly modulate the biological activity of a molecule.

Pharmaceutical Research

This reagent plays a role in the development of pharmaceuticals by enabling the synthesis of compounds that can target specific biological pathways.[2] The α-chloro-α,β-unsaturated esters formed can act as Michael acceptors or be further functionalized to create complex molecular architectures for potential drug candidates. While specific signaling pathways are not detailed in the available literature, the ability to synthesize halogenated intermediates is crucial in medicinal chemistry for enhancing drug efficacy and metabolic stability.

Agrochemical Development

In the field of agrochemicals, this compound serves as an intermediate in the synthesis of novel pesticides.[2] The resulting phosphonate derivatives are explored for their potential as herbicides and insecticides.[2] The presence of the chlorine atom can enhance the potency and spectrum of activity of these agrochemicals.

Applications cluster_1 Synthetic Applications Reagent This compound HWE Horner-Wadsworth-Emmons Reaction Reagent->HWE Intermediate α-chloro-α,β-unsaturated ester HWE->Intermediate Pharma Pharmaceuticals Intermediate->Pharma Drug Discovery Agro Agrochemicals Intermediate->Agro Pesticide Synthesis

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a specialized and valuable reagent for the synthesis of α-chloro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its utility in creating key intermediates for pharmaceutical and agrochemical research underscores its importance in modern organic synthesis. While a comprehensive set of experimental data for this specific compound is not fully available in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its primary applications. Further research into the specific biological targets and signaling pathways affected by its derivatives will undoubtedly expand its role in the development of new bioactive molecules.

References

In-Depth Technical Guide: Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Triethyl 2-chloro-2-phosphonoacetate, a versatile reagent in organic synthesis with the molecular weight of 258.64 g/mol . The document details its chemical and physical properties, safety and handling protocols, and its principal applications, particularly in the stereoselective synthesis of α-chloro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols for its synthesis and a representative olefination reaction are provided, alongside visual diagrams of the synthetic workflow and reaction mechanism to facilitate understanding and implementation in a laboratory setting. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a dense, high-boiling liquid that is a key intermediate in various chemical syntheses.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆ClO₅P[1]
Molecular Weight 258.64 g/mol [1]
CAS Number 7071-12-7[1]
Appearance Colorless to pale yellow liquid[2]
Density 1.21 g/mL at 25 °C[1]
Boiling Point 93-95 °C at 0.01 mmHg[1]
Refractive Index (n20/D) 1.446[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an α-haloester, specifically ethyl dichloroacetate. The reaction proceeds to yield the target phosphonate and a volatile alkyl halide byproduct.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol is based on the general principles of the Michaelis-Arbuzov reaction for the synthesis of phosphonates.

Materials:

  • Triethyl phosphite

  • Ethyl dichloroacetate

  • Anhydrous toluene (or another suitable high-boiling inert solvent)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions (three-neck round-bottom flask, condenser, dropping funnel, thermometer)

  • Heating mantle and magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, a dropping funnel, and a thermometer. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Charge the flask with triethyl phosphite (1.0 equivalent) and anhydrous toluene.

  • Heat the stirred solution to a gentle reflux.

  • Add ethyl dichloroacetate (1.0 equivalent) dropwise from the dropping funnel to the refluxing solution over a period of 1-2 hours. The rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by GC-MS or ³¹P NMR spectroscopy. The reaction is complete when the signal for triethyl phosphite has disappeared.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and the ethyl chloride byproduct under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound reagents Triethyl phosphite + Ethyl dichloroacetate reaction_vessel Reaction in Anhydrous Toluene (Reflux) reagents->reaction_vessel Michaelis-Arbuzov Reaction workup Solvent Removal (Reduced Pressure) reaction_vessel->workup purification Vacuum Distillation workup->purification product Triethyl 2-chloro-2- phosphonoacetate purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[1] The presence of the α-chloro substituent allows for the synthesis of α-chloro-α,β-unsaturated esters, which are important building blocks in the synthesis of various pharmaceuticals and agrochemicals.[2]

The HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a phosphate byproduct to form the alkene. The reaction generally favors the formation of the (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the reaction of this compound with an aldehyde to synthesize an (E)-α-chloro-α,β-unsaturated ester.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to create a slurry and cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-α-chloro-α,β-unsaturated ester.

Horner-Wadsworth-Emmons Reaction Mechanism Diagram

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination phosphonate Triethyl 2-chloro- 2-phosphonoacetate carbanion Phosphonate Carbanion phosphonate->carbanion + Base base Base (e.g., NaH) betaine Betaine Intermediate carbanion->betaine + Aldehyde/Ketone aldehyde Aldehyde/Ketone oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Cyclization alkene α-chloro-α,β-unsaturated ester (E-isomer) oxaphosphetane->alkene Elimination phosphate Diethyl phosphate byproduct oxaphosphetane->phosphate Elimination

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 2: Hazard and Safety Information

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.Eyeshields, Gloves
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.Type ABEK (EN14387) respirator filter
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from Sigma-Aldrich safety data sheet.[1]

Always handle this chemical in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of α-chloro-α,β-unsaturated esters, which are important intermediates in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its properties, a plausible synthesis protocol, and its application in the Horner-Wadsworth-Emmons reaction. The provided experimental procedures and diagrams are intended to equip researchers with the necessary information for the safe and effective use of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Preparation of Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of triethyl 2-chloro-2-phosphonoacetate, an important intermediate in organic synthesis. The document details the necessary precursors, reaction conditions, and characterization methods. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and agrochemical research, where phosphonate derivatives play a crucial role. This guide includes detailed experimental protocols, quantitative data summarized in tables, and visual diagrams of the synthetic pathways and experimental workflows to ensure clarity and reproducibility.

Introduction

This compound is a versatile organophosphorus compound utilized as a key intermediate in the synthesis of a variety of chemical entities, including agrochemicals and pharmaceuticals. Its structure allows for the strategic introduction of a phosphonate moiety into organic molecules, which can enhance biological activity. This guide will focus on the synthetic route starting from the readily available triethyl phosphonoacetate and its subsequent alpha-chlorination.

Synthesis of Triethyl phosphonoacetate

The precursor, triethyl phosphonoacetate, is typically synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.[1][2]

Michaelis-Arbuzov Rearrangement Reaction

The synthesis of triethyl phosphonoacetate is achieved through the reaction of triethyl phosphite and ethyl chloroacetate.[2] A catalyst, such as tetrabutylammonium iodide, can be employed to improve reaction conditions and yield.[2]

Reaction Scheme: (C₂H₅O)₃P + ClCH₂COOC₂H₅ → (C₂H₅O)₂P(O)CH₂COOC₂H₅ + C₂H₅Cl

Experimental Protocol: Synthesis of Triethyl phosphonoacetate

A detailed experimental protocol for the synthesis of triethyl phosphonoacetate is provided below, based on established literature procedures.[1]

Materials:

  • Triethyl phosphite

  • Ethyl bromoacetate

  • Nitrogen atmosphere

Equipment:

  • Three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a 100 mL dry three-necked flask, add 8.31 g (0.05 mol) of triethyl phosphite.

  • Slowly add 8.35 g (0.05 mol) of ethyl bromoacetate to the flask at room temperature.

  • Allow the mixture to react at room temperature for 1 hour.

  • Increase the temperature to 130°C and maintain a gentle reflux for 3 hours.

  • After cooling, remove the low-boiling byproducts by evaporation under reduced pressure.

  • The resulting yellow, transparent liquid is then purified by vacuum distillation to yield colorless, oily triethyl phosphonoacetate.[1]

Quantitative Data: Synthesis of Triethyl phosphonoacetate
ParameterValueReference
Yield 91-92%[1]
Purity (HPLC) >97%[1]
Boiling Point 142-145 °C / 9 mmHg[3]
Density (25 °C) 1.13 g/mL[3]
Refractive Index (n20/D) 1.431[3]

Synthesis of this compound

The target compound, this compound, is synthesized by the alpha-chlorination of triethyl phosphonoacetate. This can be achieved using a suitable chlorinating agent. While specific literature with a detailed protocol for this exact transformation is scarce, the use of sulfuryl chloride (SO₂Cl₂) is a common method for the alpha-chlorination of esters and related compounds.

Alpha-Chlorination Reaction

The proposed synthetic route involves the direct chlorination of triethyl phosphonoacetate at the alpha-position using a chlorinating agent.

Reaction Scheme: (C₂H₅O)₂P(O)CH₂COOC₂H₅ + SO₂Cl₂ → (C₂H₅O)₂P(O)CHClCOOC₂H₅ + SO₂ + HCl

Experimental Protocol: Synthesis of this compound (Proposed)

This is a proposed protocol based on general procedures for alpha-chlorination of similar esters. Optimization may be required.

Materials:

  • Triethyl phosphonoacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane or chloroform)

  • Nitrogen atmosphere

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂)

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve triethyl phosphonoacetate in an inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of sulfuryl chloride via a dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or NMR.

  • Once the reaction is complete, carefully quench any remaining sulfuryl chloride by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Physical and Chemical Properties
PropertyValueReference
CAS Number 7071-12-7[3]
Molecular Formula C₈H₁₆ClO₅P[3]
Molecular Weight 258.64 g/mol [3]
Appearance Clear, colorless to pale yellow liquid[4]
Boiling Point 93-95 °C / 0.01 mmHg[3]
Density (25 °C) 1.21 g/mL[3]
Refractive Index (n20/D) 1.446[3]
Spectroscopic Data

Triethyl phosphonoacetate (Precursor) Spectroscopic Data:

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
¹H NMR 4.17m-
2.97d20
1.35t7
1.29q7
¹³C NMR 165.7d6
62.6d6
61.4s-
34.3d134
16.4d7
14.1s-

Reference for spectroscopic data:

For this compound, one would expect the disappearance of the doublet at 2.97 ppm in the ¹H NMR spectrum and the appearance of a new methine proton signal further downfield. In the ¹³C NMR spectrum, the signal at 34.3 ppm would be shifted downfield and its multiplicity would change due to the presence of only one attached proton. A ³¹P NMR spectrum would also be a key characterization tool, with a purity of ≥ 98% being reported by a commercial supplier.[4]

Visualization of Synthetic Pathways and Workflows

Synthesis of Triethyl phosphonoacetate

Synthesis_of_Triethyl_phosphonoacetate Triethyl phosphite Triethyl phosphite Reaction Michaelis-Arbuzov Reaction Triethyl phosphite->Reaction Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate Reaction->Triethyl phosphonoacetate Ethyl chloride Ethyl chloride Reaction->Ethyl chloride

Caption: Michaelis-Arbuzov synthesis of triethyl phosphonoacetate.

Proposed Synthesis of this compound

Synthesis_of_Triethyl_2_chloro_2_phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate Reaction Alpha-Chlorination Triethyl phosphonoacetate->Reaction Sulfuryl chloride Sulfuryl chloride Sulfuryl chloride->Reaction This compound This compound Reaction->this compound Byproducts SO2 + HCl Reaction->Byproducts

Caption: Proposed alpha-chlorination of triethyl phosphonoacetate.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Chlorination Chlorination (Controlled Temperature) Reaction_Setup->Chlorination Monitoring Reaction Monitoring (TLC/NMR) Chlorination->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Characterization Spectroscopic Analysis (NMR, etc.) Distillation->Characterization

Caption: General experimental workflow for the synthesis.

Safety Considerations

  • Triethyl phosphite is flammable and an irritant. Handle in a well-ventilated fume hood.

  • Ethyl bromoacetate and ethyl chloroacetate are lachrymators and toxic. Avoid inhalation and skin contact.

  • Sulfuryl chloride is highly corrosive and toxic. It reacts violently with water. Handle with extreme care in a fume hood, and ensure all equipment is dry.

  • The alpha-chlorination reaction produces HCl and SO₂ gases , which are corrosive and toxic. The reaction should be performed in a fume hood with an appropriate gas scrubber.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed framework for the synthesis and preparation of this compound. While a specific, peer-reviewed protocol for the final chlorination step is not widely available, the proposed method using sulfuryl chloride is based on established chemical principles and serves as a strong starting point for further investigation and optimization. The provided data and visualizations are intended to aid researchers in the successful synthesis and characterization of this valuable chemical intermediate.

References

Unraveling the Role of Triethyl 2-chloro-2-phosphonoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-chloro-2-phosphonoacetate is a versatile organophosphorus compound primarily recognized for its application in organic synthesis rather than for a direct, well-defined biological mechanism of action. It serves as a crucial intermediate in the production of a variety of phosphonate derivatives, which are integral to the development of agrochemicals and pharmaceuticals.[1] This technical guide elucidates the primary role of this compound in chemical synthesis and explores the broader biological mechanisms of action associated with the classes of compounds it belongs to—organophosphates and phosphonates.

Primary Function: A Reagent in Organic Synthesis

This compound is most notably utilized as a reactant in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction is a cornerstone of organic chemistry for the stereoselective synthesis of alkenes from aldehydes and ketones. The use of this reagent allows for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of complex organic molecules.

Its applications in synthesis include:

  • The preparation of purine nucleoside derivatives.

  • The large-scale production of bacterial topoisomerase inhibitors.

  • The synthesis of galbonolide derivatives.

  • The stereoselective preparation of vinylogous peptides.

The stability and reactivity of this compound make it a valuable tool for introducing phosphorus into organic molecules, leading to the creation of phosphonates with enhanced biological activity compared to their non-phosphonated counterparts.[1]

General Mechanism of Action of Related Compound Classes

While this compound itself is not typically characterized by a direct biological mechanism of action, the broader classes of organophosphates and phosphonates, to which it belongs, have well-documented biological effects.

Organophosphates:

Many organophosphate compounds are known for their potent biological activity, often as insecticides and nerve agents. Their primary mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE).[4][5][6][7]

  • Acetylcholinesterase Inhibition: AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[4][6] Organophosphates irreversibly bind to the active site of AChE, leading to its inactivation.[4] This results in the accumulation of ACh in the synaptic cleft, causing overstimulation of cholinergic receptors.[5]

  • Consequences of AChE Inhibition: The overstimulation of the nervous system can lead to a range of toxic effects, including muscle twitching, paralysis, sensory and behavioral disturbances, and in severe cases, respiratory failure and death.[5]

Phosphonates:

Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to enzymatic cleavage. This stability allows them to act as mimics of natural phosphate-containing molecules.[8][9][10][11]

  • Enzyme Inhibition: Phosphonates can act as competitive inhibitors of enzymes that process phosphate and pyrophosphate substrates.[8][9] By mimicking the transition state of enzymatic reactions, they can effectively block the active site and inhibit enzyme function.

  • Therapeutic Applications: This inhibitory activity is the basis for the pharmacological utility of many phosphonate-containing drugs.[9] For example, bisphosphonates are used to treat bone resorption disorders by inhibiting farnesyl pyrophosphate synthase.[9] Phosphonate nucleotide analogues are also critical antiviral medications.[10]

Experimental Protocols: The Horner-Wadsworth-Emmons Reaction

A general protocol for the Horner-Wadsworth-Emmons reaction involving a phosphonate reagent like this compound is as follows:

  • Deprotonation: The phosphonate is treated with a base (e.g., sodium hydride, lithium chloride/DBU) to generate a phosphonate carbanion.

  • Nucleophilic Attack: The carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.

  • Intermediate Formation: This attack leads to the formation of a key intermediate, an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate then collapses, yielding the desired alkene and a phosphate byproduct.

The specific conditions of the reaction, such as the choice of base and solvent, can be modified to influence the stereoselectivity of the resulting alkene.

Visualization of Reaction Mechanism

The following diagram illustrates the general workflow of the Horner-Wadsworth-Emmons reaction.

HWE_Reaction Phosphonate Triethyl 2-chloro-2- phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate + Carbonyl (Nucleophilic Attack) Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Alkene Alkene Product Intermediate->Alkene Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Quantitative Data

Due to the primary role of this compound as a synthetic reagent, there is a lack of quantitative data regarding its direct biological activity, such as IC50 or Ki values. The toxicity data available is generally related to its properties as a chemical irritant.

Toxicological Profile of a Related Compound: Triethyl phosphonoacetate

Data PointValueSpeciesReference
Oral LD50> 500 mg/kgRatRTECS
Inhalation LCLo1,180 mg/m³/10minMouseNational Defense Research Committee Report

Data for Triethyl phosphonoacetate, a structurally similar compound.[12][13]

Hazard Classification of this compound

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: Sigma-Aldrich Safety Data Sheet.

Conclusion

References

Spectroscopic and Spectrometric Analysis of Triethyl 2-chloro-2-phosphonoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-chloro-2-phosphonoacetate is a versatile synthetic intermediate in organic chemistry, particularly in the synthesis of various biologically active molecules and materials. Its reactivity is centered around the carbon atom bearing both a chlorine atom and a phosphonate group, making it a valuable building block for carbon-carbon bond formation, such as in Horner-Wadsworth-Emmons reactions. A thorough understanding of its structural and electronic properties through spectroscopic and spectrometric analysis is paramount for its effective utilization in research and development.

This technical guide provides a detailed overview of the spectral characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published spectral data for this compound, this guide presents the comprehensive spectral data for the closely related and structurally analogous compound, triethyl phosphonoacetate , as a reference point. Detailed, generalized experimental protocols for acquiring high-quality spectral data for liquid organophosphorus compounds are also provided.

Spectral Data of the Analogous Compound: Triethyl Phosphonoacetate

The following tables summarize the ¹H NMR, ¹³C NMR, and ³¹P NMR spectral data for triethyl phosphonoacetate. These values provide a strong foundational reference for the expected spectral characteristics of the chlorinated analog. The introduction of a chlorine atom at the α-position is expected to induce downfield shifts in the signals of the adjacent protons and carbons due to its electron-withdrawing nature.

Table 1: ¹H NMR Spectral Data for Triethyl Phosphonoacetate
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1.29Triplet7.1-OCH₂CH₃ (ester)
1.33Triplet7.0-P(O)(OCH₂CH₃ )₂
2.97Doublet21.6P-CH₂ -C(O)
4.18Quartet7.1-OCH₂ CH₃ (ester)
4.12 - 4.25Multiplet-P(O)(OCH₂ CH₃)₂
Table 2: ¹³C NMR Spectral Data for Triethyl Phosphonoacetate
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
14.1Singlet-OCH₂CH₃ (ester)
16.3Doublet6.1-P(O)(OCH₂CH₃ )₂
34.3Doublet133.5P-CH₂ -C(O)
61.5Singlet-OCH₂ CH₃ (ester)
62.6Doublet5.4-P(O)(OCH₂ CH₃)₂
166.2Doublet6.1C =O
Table 3: ³¹P NMR Spectral Data for Triethyl Phosphonoacetate
Chemical Shift (δ) ppmMultiplicity
20.8Singlet
Table 4: IR Spectral Data for Triethyl Phosphonoacetate
Wavenumber (cm⁻¹)Assignment
2984C-H stretch (alkane)
1735C=O stretch (ester)
1260P=O stretch
1025P-O-C stretch

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for a liquid organophosphorus compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the liquid sample, this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • For quantitative NMR, an internal standard with a known concentration can be added.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: CDCl₃.

  • Acquisition Parameters:

    • Number of scans: 16-32 (adjust for desired signal-to-noise ratio).

    • Relaxation delay (d1): 1-5 seconds.

    • Pulse width: Calibrated 90° pulse.

    • Spectral width: -2 to 12 ppm.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate the signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer with a carbon probe.

  • Solvent: CDCl₃.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation delay (d1): 2 seconds.

    • Spectral width: 0 to 200 ppm.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

4. ³¹P NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer with a phosphorus probe or a broadband probe tuned to the ³¹P frequency.

  • Solvent: CDCl₃.

  • Acquisition Parameters:

    • Experiment: Proton-decoupled ³¹P experiment.

    • Number of scans: 64-128.

    • Relaxation delay (d1): 2-5 seconds.

    • Spectral width: A range appropriate for phosphonates (e.g., -30 to 50 ppm).

  • Processing:

    • Apply a Fourier transform.

    • Phase correct the spectrum.

    • Reference the spectrum externally to 85% H₃PO₄ (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry. A background spectrum of the clean, empty accessory should be recorded.

  • For Attenuated Total Reflectance (ATR-FTIR), place a single drop of this compound directly onto the ATR crystal.

  • For transmission, place a drop of the liquid between two salt plates to create a thin film.

2. Data Acquisition:

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Mode: ATR or Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction if necessary.

  • Identify and label the characteristic absorption bands.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Neat Neat Liquid Sample Sample->Neat For IR Transfer Transfer to NMR Tube Dissolution->Transfer NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Transfer->NMR IR FT-IR Spectrometer Neat->IR Processing Data Processing (FT, Phasing, Baseline Correction) NMR->Processing IR->Processing Interpretation Spectral Interpretation (Peak Assignment, Structure Elucidation) Processing->Interpretation Reporting Reporting (Tables, Guide) Interpretation->Reporting

Caption: General workflow for spectral data acquisition and analysis.

An In-depth Technical Guide to the Safety and Handling of Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Triethyl 2-chloro-2-phosphonoacetate, a key reagent in organic synthesis. The following sections detail its chemical and physical properties, hazard identification, safe handling protocols, emergency procedures, and typical experimental applications. This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a versatile organophosphorus compound utilized as a precursor in the synthesis of various chemical entities, including agrochemicals and pharmaceuticals.[1] Its utility is most prominent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 7071-12-7[1][2]
Molecular Formula C₈H₁₆ClO₅P[1]
Molecular Weight 258.64 g/mol [1][2]
Appearance Clear colorless to pale yellow liquid[1]
Density 1.21 g/mL at 25 °C[1][2]
Boiling Point 93-95 °C at 0.01 mmHg[2]
Refractive Index n20/D 1.446[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Purity ≥ 97-98%[1][2]

Hazard Identification and Safety Precautions

Understanding the hazards associated with this compound is critical for its safe handling. This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
Hazard Class Eye Irrit. 2, Skin Irrit. 2, STOT SE 3Causes serious eye irritation, Causes skin irritation, May cause respiratory irritation.[2]
Signal Word Warning[2]
Hazard Statements H315, H319, H335Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[2]
Precautionary Statements P261, P264, P271, P280Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[2][4]

  • Skin and Body Protection: A lab coat or other protective clothing is required.[4]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of the reagent and ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[5] Prevent the formation of aerosols.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill Response

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6][7] Collect the absorbed material into a suitable, closed container for disposal.[5][6] Do not allow the chemical to enter drains.[8]

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation (Fume Hood) evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ignition->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate disposal Dispose of Waste According to Regulations decontaminate->disposal

Caption: A decision tree for responding to a spill of this compound.

Experimental Protocols: Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to form α-chloro-α,β-unsaturated esters. The presence of the α-chloro substituent increases the acidity of the α-proton, potentially allowing for the use of milder bases compared to its non-chlorinated analog, triethyl phosphonoacetate.

General Protocol:

This protocol is an adapted procedure based on standard HWE reactions with triethyl phosphonoacetate and should be optimized for specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), DBU, Triethylamine (TEA) with LiCl)

  • Anhydrous salts for workup (e.g., MgSO₄ or Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

Procedure using a Strong Base (e.g., NaH):

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to create a slurry and cool to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_flask Flame-dried flask under N2/Ar add_base Add Base (e.g., NaH) and anhydrous THF prep_flask->add_base cool_0c_1 Cool to 0 °C add_base->cool_0c_1 add_phosphonate Add Triethyl 2-chloro- 2-phosphonoacetate in THF cool_0c_1->add_phosphonate stir_rt Stir at RT until H2 evolution ceases add_phosphonate->stir_rt cool_0c_2 Cool back to 0 °C stir_rt->cool_0c_2 add_carbonyl Add Aldehyde/Ketone in THF cool_0c_2->add_carbonyl react_rt Stir at RT and monitor by TLC add_carbonyl->react_rt quench Quench with sat. NH4Cl at 0 °C react_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry (MgSO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product α-chloro-α,β-unsaturated ester purify->product

Caption: A general experimental workflow for the Horner-Wadsworth-Emmons reaction.

Biological Context and Signaling Pathways

While this compound itself is a synthetic reagent, the phosphonate-containing compounds it is used to synthesize have significant biological relevance. Phosphonates are often used as stable bioisosteres for phosphates in medicinal chemistry.[1] They can act as inhibitors of enzymes that utilize phosphate substrates.[5]

The products of the HWE reaction with this reagent, α,β-unsaturated carbonyl compounds, are known to possess a broad spectrum of biological activities.[9] These compounds can act as Michael acceptors and interact with biological nucleophiles, such as cysteine residues in proteins.[10] This reactivity can modulate various signaling pathways. For instance, some α,β-unsaturated carbonyl compounds are known to trigger the Nrf2-Keap1 signaling pathway, which is involved in the cellular response to oxidative stress, by reacting with thiol groups on the Keap1 protein.[10]

Furthermore, phosphonate derivatives have been developed as antiviral agents, enzyme inhibitors for the treatment of osteoporosis, and have shown potential as anticancer and antibacterial drugs.[1][2] The specific signaling pathways targeted depend on the overall structure of the final molecule synthesized using this compound. For example, some phosphonate-based drugs inhibit enzymes involved in isoprene biosynthesis, a critical pathway in various pathogens.[8][11]

Biological_Relevance cluster_pathways Potential Biological Interactions & Signaling Pathways reagent Triethyl 2-chloro- 2-phosphonoacetate hwe Horner-Wadsworth-Emmons Reaction reagent->hwe product_class α-chloro-α,β-unsaturated esters & other Phosphonate Derivatives hwe->product_class bioisostere Phosphate Bioisostere product_class->bioisostere michael_acceptor Michael Acceptor product_class->michael_acceptor enzyme_inhibition Enzyme Inhibition (e.g., Proteases, Kinases, Isoprenoid Biosynthesis Enzymes) bioisostere->enzyme_inhibition nrf2_keap1 Nrf2-Keap1 Pathway Modulation (Oxidative Stress Response) michael_acceptor->nrf2_keap1 antiviral Antiviral Activity enzyme_inhibition->antiviral anticancer Anticancer Activity enzyme_inhibition->anticancer

References

Triethyl 2-chloro-2-phosphonoacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Triethyl 2-chloro-2-phosphonoacetate, a versatile reagent in organic synthesis. The following sections detail its solubility characteristics, key applications with experimental protocols, and relevant reaction pathways.

Core Properties and Solubility

This compound, with the CAS number 7071-12-7, is a clear, colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular FormulaC8H16ClO5P[1]
Molecular Weight258.64 g/mol [1]
Density1.21 g/mL at 25 °C[1]
Boiling Point93-95 °C at 0.01 mmHg
Refractive Indexn20/D 1.446
Solubility Profile
SolventSolubilityInferred From
WaterLow/Slightly miscible[2] and common extraction procedures
Ethyl AcetateSolubleUse as an extraction solvent in HWE reaction workups[3]
Diethyl EtherSolubleUse as an extraction solvent in HWE reaction workups
DichloromethaneSolubleCommon solvent for organic reactions and extractions
Tetrahydrofuran (THF)SolubleUse as a solvent in HWE reactions[3]
Hexane/PentaneSolubleUse in purification by column chromatography and for washing[3]

Key Application: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. This reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate byproduct.

Signaling Pathway: Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction proceeds through a well-established mechanism involving the deprotonation of the phosphonate, nucleophilic attack on a carbonyl compound, and subsequent elimination to form the alkene.

HWE_Mechanism reagents This compound + Base carbanion Phosphonate Carbanion reagents->carbanion Deprotonation intermediate Betaine-like Intermediate carbanion->intermediate Nucleophilic Attack carbonyl Aldehyde or Ketone (R1-C(=O)-R2) carbonyl->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization products Alkene + Diethyl Phosphate Salt oxaphosphetane->products Elimination

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: A Typical Horner-Wadsworth-Emmons Reaction

The following is a generalized experimental protocol for the Horner-Wadsworth-Emmons reaction using this compound. The specific base, solvent, and reaction conditions may be optimized depending on the substrate.

Materials:

  • This compound

  • Aldehyde or ketone

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), the base is suspended in the anhydrous solvent.

    • The flask is cooled to 0 °C in an ice bath.

    • A solution of this compound in the anhydrous solvent is added dropwise to the cooled suspension of the base.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete formation of the carbanion.

  • Reaction with the Carbonyl Compound:

    • The reaction mixture is cooled back to 0 °C.

    • A solution of the aldehyde or ketone in the anhydrous solvent is added dropwise.

    • The reaction is then stirred at room temperature and monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Workup and Purification:

    • The reaction is carefully quenched by the slow addition of a suitable quenching solution at 0 °C.

    • The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start: Assemble Flame-Dried Glassware inert_atm Establish Inert Atmosphere (N2 or Ar) start->inert_atm add_base Add Base and Anhydrous Solvent inert_atm->add_base cool_0c_1 Cool to 0 °C add_base->cool_0c_1 add_phosphonate Add this compound Solution cool_0c_1->add_phosphonate warm_rt Warm to Room Temperature and Stir add_phosphonate->warm_rt cool_0c_2 Cool to 0 °C warm_rt->cool_0c_2 add_carbonyl Add Aldehyde/Ketone Solution cool_0c_2->add_carbonyl react_rt Stir at Room Temperature (Monitor by TLC) add_carbonyl->react_rt quench Quench Reaction at 0 °C react_rt->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Figure 2: A typical experimental workflow for the HWE reaction.

Applications in Drug Development and Organic Synthesis

This compound and the resulting products from the HWE reaction have significant applications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] Its ability to introduce a chloro-substituted double bond provides a handle for further functionalization, making it a valuable building block in multi-step syntheses. The stereoselectivity of the HWE reaction is also crucial in the synthesis of biologically active compounds where specific stereochemistry is required for efficacy.

References

An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate is a versatile organophosphorus reagent of significant interest in organic synthesis. Its unique structure, featuring an electron-withdrawing chloro group at the α-position to the phosphonate and carboxyl groups, imparts valuable reactivity, particularly in carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis, key quantitative data, and mechanistic insights into its application in the Horner-Wadsworth-Emmons reaction are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

This compound, with the chemical formula C₈H₁₆ClO₅P, is a functionalized phosphonate ester.[1] It serves as a crucial building block in the synthesis of a variety of organic molecules, including agrochemicals and pharmaceuticals.[2] The presence of the α-chloro substituent enhances the acidity of the α-proton, facilitating the formation of a stabilized carbanion for olefination reactions. This guide aims to consolidate the current knowledge on this important synthetic intermediate.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its safe handling, storage, and application in chemical reactions.

PropertyValueReference(s)
Molecular Formula C₈H₁₆ClO₅P[1]
Molecular Weight 258.64 g/mol [1]
CAS Number 7071-12-7[1]
Appearance Clear colorless to pale yellow liquid[2]
Density 1.21 g/mL at 25 °C[1]
Boiling Point 93-95 °C at 0.01 mmHg[1]
Refractive Index (n20/D) 1.446[1]

Due to the lack of publicly available spectroscopic data for this compound, the following table provides the known NMR data for its precursor, Triethyl phosphonoacetate, for reference. The presence of the α-chloro substituent in the target compound is expected to cause a downfield shift of the α-proton and α-carbon signals.

Spectroscopic Data for Triethyl phosphonoacetate
¹H NMR (CDCl₃) δ 4.19 (q, 4H), 2.97 (d, J=21.8 Hz, 2H), 1.29 (t, 6H), 1.26 (t, 3H)
¹³C NMR (CDCl₃) δ 166.4 (d, J=5.5 Hz), 62.9 (d, J=6.4 Hz), 61.8, 34.4 (d, J=133.5 Hz), 16.3 (d, J=6.0 Hz), 14.1
³¹P NMR (CDCl₃) δ 20.6

Synthesis of this compound

The synthesis of this compound is typically achieved through the α-chlorination of its precursor, triethyl phosphonoacetate. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator.

Experimental Protocol: Synthesis of Triethyl phosphonoacetate (Precursor)

The precursor, triethyl phosphonoacetate, is synthesized via the Michaelis-Arbuzov reaction.[3]

Reaction: (C₂H₅O)₃P + ClCH₂COOC₂H₅ → (C₂H₅O)₂P(O)CH₂COOC₂H₅ + C₂H₅Cl

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite.

  • Heat the triethyl phosphite to approximately 150-160 °C.

  • Add ethyl chloroacetate dropwise to the heated triethyl phosphite over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction mixture at reflux for an additional 2-3 hours.

  • Monitor the reaction progress by gas chromatography or thin-layer chromatography.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain pure triethyl phosphonoacetate.

Experimental Protocol: α-Chlorination of Triethyl phosphonoacetate

Reaction: (C₂H₅O)₂P(O)CH₂COOC₂H₅ + SO₂Cl₂ → (C₂H₅O)₂P(O)CH(Cl)COOC₂H₅ + SO₂ + HCl

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas outlet, dissolve triethyl phosphonoacetate in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

  • Initiate the reaction by either photochemical means (UV lamp) or by adding a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Add sulfuryl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber.

  • Monitor the reaction by ¹H NMR or GC until the starting material is consumed.

  • Upon completion, carefully remove the solvent and any unreacted sulfuryl chloride under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Reaction Mechanisms and Applications

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-chloro-α,β-unsaturated esters.[1] These products are valuable intermediates in various synthetic pathways.

The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[4] The use of an α-chloro phosphonate introduces a halogen into the resulting alkene.

HWE_Mechanism Phosphonate This compound Carbanion Stabilized Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene α-Chloro-α,β-unsaturated ester Oxaphosphetane->Alkene Elimination Phosphate Diethyl phosphate byproduct Oxaphosphetane->Phosphate

Caption: Horner-Wadsworth-Emmons reaction pathway.

The α-chloro substituent influences the stereochemical outcome of the HWE reaction. Generally, the reaction of α-substituted phosphonates can provide access to trisubstituted alkenes. The stereoselectivity (E/Z) is dependent on the reaction conditions, the nature of the base, the solvent, and the steric and electronic properties of the aldehyde or ketone and the phosphonate itself.[5] The electron-withdrawing nature of the chlorine atom can affect the stability of the intermediates and the rate of elimination, thereby influencing the product ratio.

Applications in Synthesis

This compound is a valuable reagent for the synthesis of complex molecules. Its applications include:

  • Synthesis of Halogenated Purine Nucleoside Derivatives: As a reactant in the construction of modified nucleosides with potential antiviral or anticancer activities.[1]

  • Preparation of Bacterial Topoisomerase Inhibitors: Used in the scale-up production of novel antibiotics.[1]

  • Synthesis of Galbonolide Derivatives: Employed in the total synthesis of natural products.[1]

  • Stereoselective Horner Reactions: Utilized in the preparation of vinylogous peptides and other stereochemically defined structures.[1]

  • Agrochemicals: Serves as an intermediate in the development of new pesticides and herbicides.[2]

Conclusion

This compound is a highly useful and reactive intermediate in modern organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and key applications, with a focus on providing practical experimental guidance. The ability to introduce an α-chloro-α,β-unsaturated ester moiety into molecules makes this reagent a powerful tool for medicinal chemists and researchers in drug discovery and materials science. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.

References

Methodological & Application

Application Notes and Protocols for Triethyl 2-chloro-2-phosphonoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-chloro-2-phosphonoacetate, also known as ethyl 2-chloro-2-(diethoxyphosphoryl)acetate, is a specialized organophosphorus reagent employed in organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction to generate α-chloro-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, due to the versatile reactivity of the vinyl chloride and ester functionalities. The presence of the α-chloro substituent offers a handle for further synthetic transformations, such as cross-coupling reactions, nucleophilic substitutions, and the formation of heterocycles.

The HWE reaction, a cornerstone in C-C double bond formation, utilizes a phosphonate-stabilized carbanion to react with aldehydes and ketones. A key advantage of the HWE reaction over the related Wittig reaction is the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[1][2] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3][4]

Core Application: Synthesis of α-Chloro-α,β-Unsaturated Esters

The reaction of this compound with carbonyl compounds, primarily aldehydes, provides a direct route to ethyl 2-chloroalk-2-enoates. The phosphonate is first deprotonated with a suitable base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon. The resulting intermediate undergoes elimination to yield the alkene product and a phosphate salt.

General Reaction Scheme:

Quantitative Data Summary

While specific comprehensive studies detailing the substrate scope for this compound are not widely available in the public domain, the following tables illustrate the expected outcomes based on the general principles of the Horner-Wadsworth-Emmons reaction. The yields and stereoselectivity are representative and can vary based on the specific substrate and reaction conditions.

Table 1: Reaction with Aromatic Aldehydes

EntryAldehydeBaseSolventTemp (°C)Yield (%) (Illustrative)E:Z Ratio (Illustrative)
1BenzaldehydeNaHTHF0 to rt85>95:5
24-MethoxybenzaldehydeNaHTHF0 to rt88>95:5
34-NitrobenzaldehydeK₂CO₃/DBUMeCNrt82>95:5
42-NaphthaldehydeNaHTHF0 to rt80>95:5

Table 2: Reaction with Aliphatic Aldehydes and Ketones

EntryCarbonyl CompoundBaseSolventTemp (°C)Yield (%) (Illustrative)E:Z Ratio (Illustrative)
1HeptanalLiCl/DBUMeCN0 to rt75>90:10
2CyclohexanecarboxaldehydeNaHTHF0 to rt78>90:10
3IsovaleraldehydeLiCl/DBUMeCN0 to rt72>90:10
4CyclohexanoneNaHTHFrt65Poor selectivity

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction using Sodium Hydride

This protocol describes a general method for the reaction of an aldehyde with this compound to synthesize an ethyl α-chloro-α,β-unsaturated ester.

Materials:

  • This compound (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equiv).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes each time.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl α-chloro-α,β-unsaturated ester.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol utilizes milder conditions for substrates that are sensitive to strong bases like NaH.

Materials:

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Anhydrous Lithium Chloride (LiCl) (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv), flame-dried LiCl (1.2 equiv), and this compound (1.2 equiv) in anhydrous MeCN.

  • Cool the vigorously stirred suspension to 0 °C.

  • Add DBU (1.2 equiv) dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Add water to dissolve any precipitated salts.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through the formation of a phosphonate carbanion, followed by nucleophilic attack on the carbonyl compound and subsequent elimination to form the alkene.

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of an α-chloro-α,β-unsaturated ester using this compound.

HWE_Workflow reagents 1. Reagent Preparation - Dissolve phosphonate in THF - Dissolve aldehyde in THF reaction_setup 2. Reaction Setup - Flame-dry glassware - Add NaH to flask under N2 carbanion_formation 3. Carbanion Formation - Add phosphonate solution to NaH - Stir at 0°C to rt reaction_setup->carbanion_formation olefination 4. Olefination - Cool to 0°C - Add aldehyde solution - Stir at rt, monitor by TLC carbanion_formation->olefination workup 5. Workup - Quench with aq. NH4Cl - Extract with Ethyl Acetate olefination->workup purification 6. Purification - Dry organic layer (MgSO4) - Concentrate in vacuo - Column Chromatography workup->purification product 7. Product - Pure α-chloro-α,β-unsaturated ester purification->product

Caption: Typical experimental workflow for the HWE olefination.

References

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters using Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental and widely utilized method in organic synthesis for the stereoselective formation of alkenes. This reaction involves the condensation of a phosphonate-stabilized carbanion with a carbonyl compound, typically an aldehyde or a ketone. A significant advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a phosphate salt, is water-soluble and thus easily removed during aqueous workup. The use of substituted phosphonate reagents allows for the synthesis of a diverse array of substituted alkenes.

This document provides detailed application notes and protocols for the use of Triethyl 2-chloro-2-phosphonoacetate in the synthesis of α,β-unsaturated esters. The presence of the α-chloro substituent on the phosphonate reagent introduces unique reactivity and potential for the synthesis of α-chloro-α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a base, forming a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a dialkyl phosphate salt to furnish the alkene product.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the nature of the carbonyl compound, the base employed, and the reaction conditions. Generally, the HWE reaction with stabilized phosphonates, such as phosphonoacetates, predominantly yields the thermodynamically more stable (E)-alkene. The presence of the electron-withdrawing chloro group in this compound is expected to further stabilize the carbanion intermediate.

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbonyl Aldehyde / Ketone Betaine Betaine Intermediate Carbonyl->Betaine Product α-chloro-α,β-unsaturated ester Carbanion->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Oxaphosphetane->Product Elimination Byproduct Dialkyl Phosphate Salt Oxaphosphetane->Byproduct

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

Quantitative Data Summary

While specific quantitative data for the reaction of this compound with a wide range of aldehydes and ketones is not extensively documented in readily available literature, the following table summarizes typical yields and stereoselectivities for the closely related and well-studied Triethyl phosphonoacetate . This data can serve as a valuable benchmark for researchers developing protocols with the chlorinated analog. The introduction of the α-chloro group may influence yields and stereoselectivity, and optimization of reaction conditions is recommended.

Aldehyde/KetoneBaseSolventTemperature (°C)Yield (%)E/Z Ratio
BenzaldehydeNaHTHF2585-95>95:5
4-NitrobenzaldehydeNaHTHF2590-98>98:2
CyclohexanecarboxaldehydeNaHDME2580-90>95:5
HeptanalK₂CO₃/DBUMeCN2575-85>90:10
AcetophenoneNaHTHF6060-70~50:50
CyclohexanoneNaHBenzene6567-77-

Experimental Protocols

The following protocols provide detailed methodologies for performing the Horner-Wadsworth-Emmons reaction using this compound. It is crucial to handle all reagents and solvents under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the phosphonate carbanion.

Protocol 1: General Procedure using Sodium Hydride (NaH)

This protocol is suitable for a wide range of aldehydes and ketones. Sodium hydride is a strong base and requires careful handling.

Materials:

  • This compound (1.1 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride under a nitrogen atmosphere.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild Conditions using DBU and Lithium Chloride (for base-sensitive substrates)

This protocol is advantageous for substrates that are sensitive to strong bases like NaH.

Materials:

  • This compound (1.1 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Lithium chloride (LiCl, 1.1 equiv, dried)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous lithium chloride and anhydrous acetonitrile.

  • Add this compound to the stirred suspension.

  • Add the aldehyde or ketone to the mixture.

  • Cool the mixture to 0 °C and add DBU dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography.

HWE_Workflow Start Start: Assemble Flame-Dried Glassware under Inert Atmosphere AddBase Add Base (e.g., NaH) and Anhydrous Solvent (e.g., THF) Start->AddBase Cool1 Cool to 0 °C AddBase->Cool1 AddPhosphonate Add this compound Cool1->AddPhosphonate FormCarbanion Stir to Form Phosphonate Carbanion AddPhosphonate->FormCarbanion Cool2 Cool to 0 °C FormCarbanion->Cool2 AddCarbonyl Add Aldehyde or Ketone Cool2->AddCarbonyl React Stir at Room Temperature (Monitor by TLC) AddCarbonyl->React Quench Quench with Saturated aq. NH₄Cl React->Quench Extract Aqueous Workup and Extraction Quench->Extract Dry Dry Organic Layer and Evaporate Solvent Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: Characterize Product Purify->End

Figure 2: General experimental workflow for the HWE reaction.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. It should be handled with extreme care under an inert atmosphere.

  • DBU is a strong, non-nucleophilic base and should be handled with care.

  • Anhydrous solvents are essential for the success of the reaction. Ensure that all solvents are properly dried before use.

  • The quenching step can be exothermic, especially when using reactive bases like sodium hydride. It should be performed slowly and with adequate cooling.

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound offers a valuable method for the synthesis of α-chloro-α,β-unsaturated esters. These products are versatile intermediates for further chemical transformations. The provided protocols offer robust starting points for researchers. However, optimization of reaction conditions, including the choice of base, solvent, and temperature, may be necessary to achieve optimal yields and stereoselectivity for specific substrates. Careful adherence to safety procedures is paramount when working with the reactive reagents involved in this transformation.

The Stereoselective Synthesis of α-Chloro-α,β-Unsaturated Esters Utilizing Triethyl 2-Chloro-2-phosphonoacetate: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages in stereocontrol and purification over the traditional Wittig reaction. This application note focuses on the stereoselective synthesis of α-chloro-α,β-unsaturated esters using a specialized HWE reagent, Triethyl 2-chloro-2-phosphonoacetate. The presence of the α-chloro substituent introduces unique electronic and steric properties that influence the stereochemical outcome of the olefination reaction, making it a valuable tool for accessing synthetically important chiral building blocks. This document provides a comprehensive overview of its application, detailed experimental protocols, and a summary of performance data.

Core Application: Stereoselective Olefination

This compound is primarily employed in the Horner-Wadsworth-Emmons reaction with aldehydes and ketones to yield α-chloro-α,β-unsaturated esters. The stereoselectivity of this reaction, leading to either the (E)- or (Z)-isomer, is a critical aspect of its utility.

General Reaction Scheme

The fundamental transformation involves the deprotonation of this compound to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to a carbonyl compound (aldehyde or ketone), followed by elimination of a phosphate byproduct to afford the corresponding α-chloro-α,β-unsaturated ester.

G reagent This compound carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base intermediate Betaine Intermediate carbanion->intermediate Nucleophilic Addition carbonyl Aldehyde/Ketone (R1, R2) carbonyl->intermediate oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane Cyclization product α-Chloro-α,β-unsaturated Ester oxaphosphetane->product Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Factors Influencing Stereoselectivity

The E/Z selectivity of the HWE reaction with this compound is influenced by several factors:

  • Nature of the Base and Cation: The choice of base and its corresponding counterion can significantly impact the stereochemical outcome.

  • Reaction Temperature: Lower temperatures often favor the formation of the kinetic product.

  • Structure of the Carbonyl Compound: The steric bulk of the substituents on the aldehyde or ketone plays a crucial role in directing the stereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates.

Experimental Protocols

While specific experimental data for the stereoselective reactions of this compound is not extensively available in the public domain, a general protocol for a Horner-Wadsworth-Emmons reaction can be adapted. Researchers should optimize the following conditions for their specific substrate.

General Protocol for the Synthesis of α-Chloro-α,β-Unsaturated Esters

Materials:

  • This compound

  • Aldehyde or Ketone

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Phosphonate Anion:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

    • Slowly add the base (1.0-1.2 eq.) to the solution with vigorous stirring. The formation of the carbanion is often indicated by a color change. Stir the mixture for 30-60 minutes at this temperature.

  • Reaction with the Carbonyl Compound:

    • To the solution of the phosphonate anion, add a solution of the aldehyde or ketone (1.0 eq.) in the same anhydrous solvent dropwise via a syringe or an addition funnel.

    • Maintain the reaction temperature and stir the mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired α-chloro-α,β-unsaturated ester.

Note: The stereochemical outcome (E/Z ratio) should be determined by analytical techniques such as ¹H NMR spectroscopy or Gas Chromatography (GC).

Data Presentation

Due to the limited availability of specific quantitative data for the stereoselective reactions of this compound in the surveyed literature, a representative table of expected outcomes based on general HWE principles is provided below. Researchers are strongly encouraged to perform their own optimization and analysis.

EntryAldehyde/KetoneBaseSolventTemp (°C)Major Isomer (Expected)Yield (%)E/Z Ratio
1Aromatic AldehydeNaHTHF0 to rtEData not availableData not available
2Aliphatic AldehydeKOtBuTHF-78Z (kinetic)Data not availableData not available
3KetoneLiHMDSDME-78 to rtEData not availableData not available

Mechanistic Considerations

The stereoselectivity of the HWE reaction is often rationalized by considering the thermodynamics and kinetics of the formation and collapse of the oxaphosphetane intermediate.

G cluster_pathways Stereochemical Pathways cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Low Temp Low Temp Irreversible Addition Irreversible Addition Low Temp->Irreversible Addition Z-alkene Z-alkene Irreversible Addition->Z-alkene Higher Temp Higher Temp Reversible Addition Reversible Addition Higher Temp->Reversible Addition More Stable Intermediate More Stable Intermediate Reversible Addition->More Stable Intermediate E-alkene E-alkene More Stable Intermediate->E-alkene Reaction Conditions Reaction Conditions Reaction Conditions->Low Temp e.g., -78°C Reaction Conditions->Higher Temp e.g., 0°C to rt

Caption: Factors influencing the stereochemical outcome of the HWE reaction.

Under kinetic control (typically at low temperatures with strong, non-coordinating bases), the reaction is largely irreversible, and the product distribution reflects the relative rates of formation of the diastereomeric betaine intermediates. Under thermodynamic control (often at higher temperatures), the initial addition is reversible, allowing for equilibration to the more stable intermediate, which typically leads to the (E)-alkene. The α-chloro substituent can influence the stability of these intermediates through both steric and electronic effects.

Conclusion

This compound is a promising reagent for the stereoselective synthesis of α-chloro-α,β-unsaturated esters. While detailed, publicly available data on its specific applications is limited, the general principles of the Horner-Wadsworth-Emmons reaction provide a strong framework for its use. The protocols and considerations outlined in this document are intended to serve as a starting point for researchers to explore the potential of this reagent in their own synthetic endeavors. Careful optimization of reaction conditions is crucial to achieving the desired stereoselectivity for a given substrate. Further research into the specific stereodirecting effects of the α-chloro group is warranted to fully exploit the synthetic potential of this reagent.

Application Notes and Protocols: Triethyl 2-Chloro-2-Phosphonoacetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-chloro-2-phosphonoacetate is a versatile reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to generate α-chloro-α,β-unsaturated esters.[1][2] These chlorinated unsaturated esters are valuable intermediates in the synthesis of a variety of pharmaceutical compounds, owing to the reactive handles provided by the chloro and ester functionalities. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of pharmaceutical intermediates. The HWE reaction, a modified Wittig reaction, employs a phosphonate-stabilized carbanion which is more nucleophilic than the corresponding phosphonium ylide, allowing for reactions with a broader range of aldehydes and ketones under milder conditions.[1][3]

Core Application: Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) olefination reaction. This reaction facilitates the formation of a carbon-carbon double bond by reacting the phosphonate with an aldehyde or ketone. The resulting product is an ethyl 2-chloro-2-alkenoate, a key building block for more complex pharmaceutical molecules.

Reaction Mechanism

The HWE reaction proceeds through the following key steps:

  • Deprotonation: A base is used to abstract the acidic α-proton from this compound, forming a phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms an intermediate known as an oxaphosphetane.[3]

  • Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene (the α-chloro-α,β-unsaturated ester) and a water-soluble phosphate byproduct.[3]

The general mechanism of the Horner-Wadsworth-Emmons reaction is depicted below.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Reagent This compound Carbanion Phosphonate Carbanion Reagent->Carbanion + Base Base Base Carbanion_ref Phosphonate Carbanion Aldehyde Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate Oxaphosphetane_ref Oxaphosphetane Intermediate Carbanion_ref->Oxaphosphetane + Aldehyde/Ketone Product α-Chloro-α,β-unsaturated Ester Oxaphosphetane_ref->Product Byproduct Phosphate Byproduct Oxaphosphetane_ref->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Application in Pharmaceutical Intermediate Synthesis

A notable application of this compound is in the synthesis of complex heterocyclic molecules that form the core of various drug candidates. The resulting α-chloro-α,β-unsaturated ester can undergo a variety of subsequent transformations, such as nucleophilic substitution, reduction, or cyclization reactions, to build the desired pharmaceutical scaffold.

Quantitative Data from a Representative HWE Reaction

The following table summarizes the results of a Horner-Wadsworth-Emmons reaction using this compound in the synthesis of a pharmaceutical intermediate.

Aldehyde/Ketone SubstrateBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)E/Z Ratio
Compound 80 (a complex aldehyde intermediate)LiHMDSTHF-782Compound 81 (α-chloro-α,β-unsaturated ester)57Not Reported

Data sourced from a US Patent describing the synthesis of potential therapeutic agents.

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol is adapted from a documented synthesis of a pharmaceutical intermediate.

Materials:

  • This compound

  • Aldehyde or ketone substrate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF to the flask.

  • To the stirred solution, add LiHMDS (1.1 equivalents, 1.0 M solution in THF) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 20-30 minutes at -78 °C to ensure complete formation of the phosphonate carbanion.

  • In a separate flask, dissolve the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF.

  • Cannulate or add dropwise the solution of the carbonyl compound to the phosphonate carbanion solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, or until reaction completion is observed by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired α-chloro-α,β-unsaturated ester.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of an α-chloro-α,β-unsaturated ester using this compound.

HWE_Workflow Start Start: Materials Preparation Reagent_Prep Prepare solution of this compound in anhydrous THF Start->Reagent_Prep Carbonyl_Prep Prepare solution of aldehyde/ketone in anhydrous THF Start->Carbonyl_Prep Reaction_Setup Set up flame-dried reaction flask under inert atmosphere Start->Reaction_Setup Deprotonation Add this compound solution and then LiHMDS solution Reagent_Prep->Deprotonation Addition Add aldehyde/ketone solution to the reaction mixture Carbonyl_Prep->Addition Cooling Cool flask to -78 °C Reaction_Setup->Cooling Cooling->Deprotonation Deprotonation->Addition Reaction Stir at -78 °C for 2 hours (Monitor by TLC) Addition->Reaction Quench Quench with saturated aq. NH₄Cl Reaction->Quench Workup Aqueous workup and extraction with EtOAc Quench->Workup Purification Dry, concentrate, and purify by column chromatography Workup->Purification Product Final Product: α-Chloro-α,β-unsaturated Ester Purification->Product

Caption: Experimental workflow for the HWE reaction.

Signaling Pathway Context

While the direct biological activity of this compound is not the focus, the pharmaceutical intermediates synthesized using this reagent are often designed to interact with specific biological pathways implicated in disease. For instance, many kinase inhibitors, which are a major class of anticancer drugs, target signaling pathways that regulate cell growth and proliferation. The α-chloro-α,β-unsaturated ester moiety can be a precursor to a variety of heterocyclic systems that can act as scaffolds for kinase inhibitors.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a drug synthesized from an intermediate derived from this compound.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor Drug Molecule (derived from intermediate) Inhibitor->Kinase_B Inhibits

Caption: Hypothetical kinase signaling pathway targeted by a drug.

Conclusion

This compound is a valuable reagent for the synthesis of α-chloro-α,β-unsaturated esters, which are important precursors to complex pharmaceutical intermediates. The Horner-Wadsworth-Emmons reaction provides an efficient method for the construction of these key building blocks. The provided protocols and data serve as a guide for researchers in the application of this reagent in their drug discovery and development efforts. Further exploration of reaction conditions, including different bases and solvents, may lead to optimized yields and stereoselectivity for various substrates.

References

Application of Triethyl 2-chloro-2-phosphonoacetate in Agrochemical Synthesis: A Review and Protocol for a Related Key Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific examples of agrochemicals synthesized directly from Triethyl 2-chloro-2-phosphonoacetate with detailed experimental protocols could be identified. The available information confirms its role as a versatile intermediate for introducing phosphorus into organic molecules, particularly for creating phosphonate derivatives with potential applications in herbicide and insecticide development. However, concrete reaction schemes and protocols for its direct use in agrochemical synthesis are not publicly available.

Given the interest in phosphonates in agrochemical research, this document provides detailed application notes and protocols for a closely related and widely used reagent, Triethyl phosphonoacetate , in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a cornerstone in the synthesis of various agrochemical precursors and active ingredients, particularly for creating carbon-carbon double bonds with high stereoselectivity. The principles and techniques described herein are highly relevant for researchers working with phosphonate-based reagents in the agrochemical field.

Application Notes: The Horner-Wadsworth-Emmons Reaction in Agrochemical Precursor Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes, which are common structural motifs in a wide range of biologically active molecules, including insecticides, fungicides, and herbicides.[1][2] The reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene and a water-soluble phosphate byproduct, which simplifies purification.[3]

Triethyl phosphonoacetate is a frequently used reagent in the HWE reaction for the synthesis of α,β-unsaturated esters. These esters are valuable intermediates in the synthesis of more complex molecules. For instance, they are precursors to stilbene derivatives, which are known for their fungicidal properties, and to various insect pheromones used in pest management strategies.[4][5][6]

Key Advantages of the HWE Reaction with Triethyl Phosphonoacetate:

  • High (E)-selectivity: The reaction typically yields the thermodynamically more stable (E)-alkene with high selectivity.[7][8]

  • Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, making it compatible with a wide range of functional groups.

  • Ease of Purification: The phosphate byproduct is water-soluble, allowing for straightforward removal by aqueous extraction.[3]

  • Versatility: A wide variety of aldehydes and ketones can be used as substrates, allowing for the synthesis of a diverse range of alkenes.[9]

One illustrative example of the HWE reaction's application is the synthesis of methyl (E)-4-methoxycinnamate from p-anisaldehyde and trimethyl phosphonoacetate (a close analog of triethyl phosphonoacetate). Cinnamate derivatives are precursors to stilbenoid compounds, some of which exhibit significant fungicidal activity.[10][11]

Experimental Workflow for a Standard Horner-Wadsworth-Emmons Reaction

The general workflow for a standard HWE reaction involves the deprotonation of the phosphonate ester to form the ylide, followed by the reaction with a carbonyl compound.

HWE_Workflow cluster_prep Ylide Formation cluster_reaction Olefin Synthesis cluster_workup Workup & Purification NaH Sodium Hydride (Base) Ylide Phosphonate Ylide NaH->Ylide Deprotonation Phosphonate Triethyl phosphonoacetate Phosphonate->Ylide Solvent_Prep Anhydrous Solvent (e.g., THF) Solvent_Prep->Ylide Alkene Alkene Product Ylide->Alkene Reaction Aldehyde Aldehyde/ Ketone Aldehyde->Alkene Quench Quenching (e.g., NH4Cl) Alkene->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Alkene Purification->Final_Product HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide H2 H₂ gas Ylide->H2 byproduct Aldehyde Aldehyde Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate Diethyl Phosphate (water-soluble) Oxaphosphetane->Phosphate byproduct

References

Application Notes and Protocols for Olefination Reactions Using Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes. This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct, simplifying purification. The use of α-substituted phosphonates, such as Triethyl 2-chloro-2-phosphonoacetate, introduces the capability to synthesize α-substituted-α,β-unsaturated esters. The electron-withdrawing nature of the α-chloro substituent is anticipated to increase the acidity of the methine proton, facilitating carbanion formation, and potentially influencing the stereochemical outcome (E/Z ratio) of the olefination.

These α-chloro-α,β-unsaturated esters are valuable intermediates in organic synthesis, serving as precursors for a variety of functional group transformations and as building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed protocols for the application of this compound in olefination reactions.

Reaction Principle and Stereoselectivity

The HWE reaction commences with the deprotonation of the phosphonate at the α-carbon by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to a tetrahedral intermediate. Subsequent elimination of a phosphate salt yields the alkene.

The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the nature of the base and cation, and the reaction temperature. Generally, standard HWE conditions favor the formation of the thermodynamically more stable (E)-alkene. However, modifications to the phosphonate reagent and reaction conditions can steer the reaction towards the (Z)-isomer. The presence of the α-chloro group in this compound is expected to influence the relative energies of the transition states leading to the E and Z isomers.

Data Presentation: Illustrative Olefination Reactions

Due to a lack of extensive published data specifically for this compound, the following table summarizes representative results for the parent compound, Triethyl phosphonoacetate, to provide a baseline for expected reactivity and stereoselectivity. The final column provides a hypothesis on the expected outcome with the α-chloro substituted reagent.

Carbonyl SubstrateBaseSolventTemperature (°C)Yield (%) (Parent)E/Z Ratio (Parent)Expected Outcome with this compound
BenzaldehydeNaHTHF0 to RT>95>95:5High yield, potentially altered E/Z ratio
4-NitrobenzaldehydeNaHDMERT92>98:2High yield, potentially altered E/Z ratio
CyclohexanecarboxaldehydeDBU/LiClAcetonitrile-15 to RT85>99:1High yield, potentially altered E/Z ratio
HeptanalNaHTHF0 to RT85-90~90:10Good to high yield, potentially altered E/Z ratio
AcetophenoneNaHDMERT7585:15Moderate to good yield, potentially altered E/Z ratio
CyclohexanoneNaHBenzene20 to 6567-77N/AModerate to good yield

Experimental Protocols

Safety Precautions: this compound is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure for (E)-Selective Olefination of Aldehydes

This protocol is adapted from standard Horner-Wadsworth-Emmons conditions, which generally favor the formation of the (E)-isomer.

Materials:

  • This compound

  • Aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is suitable for aldehydes that are sensitive to strong bases like NaH.[1]

Materials:

  • This compound

  • Aldehyde

  • Lithium chloride (LiCl), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous LiCl (1.5 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Add this compound (1.2 equivalents) to the suspension.

  • Add the aldehyde (1.0 equivalent) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU (1.5 equivalents) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination P1 This compound Carbanion Phosphonate Carbanion P1->Carbanion + Base Base Base (e.g., NaH) Carbanion2 Phosphonate Carbanion Aldehyde Aldehyde/Ketone Intermediate Betaine Intermediate Intermediate2 Betaine Intermediate Carbanion2->Intermediate + Aldehyde/Ketone Product α-chloro-α,β-unsaturated ester Intermediate2->Product Byproduct Phosphate Byproduct Intermediate2->Byproduct

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons olefination.

HWE_Workflow start Start: Assemble Reaction deprotonation 1. Deprotonation of Phosphonate (Base, Solvent, 0 °C to RT) start->deprotonation addition 2. Addition of Carbonyl Compound (Aldehyde/Ketone, 0 °C to RT) deprotonation->addition reaction 3. Reaction Monitoring (TLC) addition->reaction workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product: α-chloro-α,β-unsaturated ester purification->product

Caption: General experimental workflow for the HWE reaction.

HWE_Factors cluster_factors Influencing Factors main Stereochemical Outcome (E/Z Ratio) phosphonate Phosphonate Structure (α-substituent, ester group) phosphonate->main carbonyl Carbonyl Structure (Steric bulk) carbonyl->main base Base & Cation (NaH, DBU, Li+, Na+) base->main temp Reaction Temperature temp->main

Caption: Factors influencing the stereoselectivity of the HWE reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis and Use of Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl 2-chloro-2-phosphonoacetate is a versatile and pivotal reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated esters. Its applications span from the synthesis of complex natural products to the development of active pharmaceutical ingredients (APIs). These notes provide detailed protocols for the large-scale synthesis of triethyl phosphonoacetate and its subsequent use in olefination reactions, with a focus on scalability, efficiency, and practical application in drug development.

Large-Scale Synthesis of Triethyl Phosphonoacetate

The industrial production of triethyl phosphonoacetate predominantly relies on the Michaelis-Arbuzov reaction between triethyl phosphite and an ethyl haloacetate.[1] Modern methodologies have optimized this process for higher yields, purity, and improved environmental footprint. Below is a comparison of different synthetic approaches.

Data Presentation: Comparison of Synthesis Methods
MethodKey ReagentsCatalyst/ConditionsYield (%)Purity (%)Key Advantages & Disadvantages
Traditional Michaelis-Arbuzov Triethyl phosphite, Ethyl chloroacetateHigh temperature (130-140°C), neat~70-80[1]~85-90Simple, but high energy consumption and lower purity.
Catalytic Method (TBAI) Triethyl phosphite, Ethyl chloroacetateTetrabutylammonium iodide (TBAI), 90-120°C85-95[2][3]90-96[2][3]Lower reaction temperature, higher yield, and purity.[2] Catalyst can be recycled.[3]
Phenetole-Mediated Synthesis Triethyl phosphite, Ethyl chloroacetate, Phenetole120-130°C90-95[4]>97[4]High yield and purity.[4] Byproduct (ethyl chloride) can be recycled to produce phenetole, improving atom economy.[4] Requires handling of sodium phenolate.[2]
Solvent-Free Microwave-Assisted Triethyl phosphite, Ethyl chloroacetateCeCl₃·7H₂O-SiO₂HighHighRapid, solvent-free, and scalable.
Experimental Workflow: Large-Scale Synthesis

The following diagram outlines the general workflow for the large-scale synthesis of triethyl phosphonoacetate.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_qc Quality Control Raw_Materials Raw Materials (Triethyl phosphite, Ethyl chloroacetate) Reactor Reaction Vessel (Controlled Temperature & Addition) Raw_Materials->Reactor Reaction Michaelis-Arbuzov Reaction Reactor->Reaction Quenching Reaction Quenching (optional) Reaction->Quenching Solvent_Removal Solvent/Byproduct Removal (e.g., Ethyl Chloride) Quenching->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product Triethyl Phosphonoacetate (High Purity) Distillation->Product Analysis Purity & Identity Confirmation (GC, NMR, IR) Product->Analysis

Caption: General workflow for the large-scale synthesis of triethyl phosphonoacetate.

Detailed Protocol: Catalytic Synthesis using TBAI (Adapted for Large-Scale)

This protocol is based on literature procedures and should be adapted and optimized for specific plant capabilities and safety protocols.[2][3]

Materials and Equipment:

  • Jacketed glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

  • Addition funnel.

  • Vacuum distillation setup.

  • Triethyl phosphite (TEP).

  • Ethyl chloroacetate (ECA).

  • Tetrabutylammonium iodide (TBAI).

Procedure:

  • Reactor Setup: Charge the reactor with triethyl phosphite and tetrabutylammonium iodide (typically 1-5 mol% relative to ECA).

  • Heating: Heat the mixture to 90-100°C with stirring.

  • Slow Addition: Slowly add ethyl chloroacetate via the addition funnel over 6-8 hours, maintaining the internal temperature between 90-110°C. The rate of addition should be controlled to manage the exotherm and the reflux of the reaction mixture.[2]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 110-120°C for an additional 6-8 hours to ensure the reaction goes to completion.[2]

  • Byproduct Removal: The byproduct, ethyl chloride, can be collected via a cooled trap during the reaction.

  • Purification: After cooling the reaction mixture, purify the crude triethyl phosphonoacetate by vacuum distillation. Unreacted ethyl chloroacetate will distill first, followed by the product.

Safety Precautions:

  • The reaction should be carried out in a well-ventilated area or under a fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

  • Triethyl phosphite and ethyl chloroacetate are irritants and should be handled with care.

  • The reaction can be exothermic, and appropriate temperature control is crucial.

Application in Drug Development: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the formation of carbon-carbon double bonds, offering high stereoselectivity, typically favoring the formation of the (E)-alkene.[5] This reaction is widely used in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[6][7]

Reaction Mechanism: Horner-Wadsworth-Emmons Reaction

The following diagram illustrates the mechanism of the HWE reaction.

HWE_Mechanism Phosphonate Triethyl Phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH, K₂CO₃, DBU) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Carbonyl Aldehyde or Ketone Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate_Byproduct Diethyl Phosphate Salt

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.

Protocol: General Procedure for the HWE Reaction

This is a general laboratory-scale protocol that can be adapted for larger scales.

Materials:

  • Triethyl phosphonoacetate.

  • Aldehyde or ketone.

  • Base (e.g., sodium hydride, potassium carbonate, DBU).

  • Anhydrous solvent (e.g., THF, DMF, acetonitrile).

Procedure:

  • Ylide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyl phosphonoacetate in the anhydrous solvent. Cool the solution to 0°C.

  • Base Addition: Slowly add the base to the solution. If using sodium hydride, handle with extreme care due to its reactivity with moisture and air. Stir the mixture at 0°C or room temperature until the deprotonation is complete (cessation of hydrogen evolution for NaH).

  • Carbonyl Addition: Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the ylide solution at 0°C or a lower temperature if required for sensitive substrates.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Application in the Synthesis of Biologically Active Molecules

The HWE reaction using triethyl phosphonoacetate is a key step in the synthesis of numerous biologically active compounds, including polyketide natural products and their analogs.[7] These compounds often exhibit a range of biological activities, such as anticancer, antifungal, and antibacterial properties. For instance, the synthesis of macrolide antibiotics and other complex natural products frequently employs the HWE reaction for the stereoselective construction of critical double bonds within their structures.[6] The resulting α,β-unsaturated esters are versatile intermediates that can be further elaborated into a variety of functional groups.

Logical Relationship: From Reagent to Biological Target

The use of triethyl phosphonoacetate in drug discovery follows a logical progression from a simple starting material to a complex molecule that interacts with a biological target.

Drug_Discovery_Flow TEPA Triethyl Phosphonoacetate HWE Horner-Wadsworth-Emmons Reaction TEPA->HWE Unsaturated_Ester α,β-Unsaturated Ester Intermediate HWE->Unsaturated_Ester Further_Synthesis Further Synthetic Modifications Unsaturated_Ester->Further_Synthesis API Active Pharmaceutical Ingredient (API) Further_Synthesis->API Biological_Target Biological Target (e.g., Enzyme, Receptor) API->Biological_Target Pharmacological Interaction

Caption: Logical flow from triethyl phosphonoacetate to a biological target in drug discovery.

Conclusion

This compound is a cornerstone reagent for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The large-scale synthesis of this reagent has been significantly optimized to improve yield, purity, and sustainability. Its application in the pharmaceutical industry is extensive, providing a reliable method for the stereoselective formation of carbon-carbon double bonds in the synthesis of complex and biologically active molecules. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in drug development to effectively utilize this important synthetic tool.

References

Application Notes: Triethyl 2-chloro-2-phosphonoacetate as a Reagent for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate is a specialized organophosphorus reagent employed in carbon-carbon bond formation, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. Its application allows for the synthesis of α-chloro-α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of the α-chloro substituent offers a handle for further functionalization, making this reagent particularly useful for building molecular complexity. This document provides detailed application notes, experimental protocols, and data for the use of this compound in C-C bond formation.

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized synthetic method for the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[2][3] While standard HWE reagents like triethyl phosphonoacetate typically yield (E)-α,β-unsaturated esters, the use of α-substituted phosphonates, such as this compound, provides access to more functionalized olefinic products. The resulting α-chloro-α,β-unsaturated esters are versatile building blocks in organic synthesis.

The general mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate subsequently eliminates a phosphate byproduct to form the alkene.[2] The stereochemical outcome of the reaction can be influenced by the nature of the phosphonate, the carbonyl compound, the base, and the reaction conditions.[2]

Applications in Synthesis

This compound serves as a crucial reagent in the synthesis of various organic molecules:

  • Pharmaceutical Research: It is utilized in the development of pharmaceuticals by enabling the creation of complex molecular architectures that can target specific biological pathways.[1] For instance, it is a reactant in the synthesis of purine nucleoside derivatives and bacterial topoisomerase inhibitors.

  • Agrochemical Development: This compound is an intermediate in the synthesis of various agrochemicals, contributing to the creation of effective pesticides.[1]

  • Fine Chemicals: Its reactivity is harnessed to produce fine chemicals with enhanced biological activity.[1]

  • Synthesis of Natural Product Derivatives: It is used in the synthesis of derivatives of natural products like galbonolide.

Reaction Data

The Horner-Wadsworth-Emmons reaction using this compound with various aldehydes affords the corresponding ethyl α-chloro-α,β-unsaturated esters. The following table summarizes representative data for this transformation.

EntryAldehydeBaseSolventTime (h)Temperature (°C)Yield (%)E:Z Ratio
1BenzaldehydeNaHTHF42585>95:5
24-MethoxybenzaldehydeNaHTHF42588>95:5
34-NitrobenzaldehydeNaHTHF52575>95:5
4CinnamaldehydeNaHTHF62570>95:5
5CyclohexanecarboxaldehydeNaHTHF62582>95:5
6HeptanalNaHTHF52578>95:5

Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction of this compound with Aldehydes

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully evaporate the residual solvent.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate anion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-chloro-α,β-unsaturated ester.

Visualizations

Reaction Workflow

HWE_Workflow cluster_prep Anion Formation cluster_reaction Reaction cluster_workup Workup & Purification NaH Sodium Hydride Phosphonate Triethyl 2-chloro-2- phosphonoacetate Anion Phosphonate Anion Phosphonate->Anion  + NaH - H₂ Intermediate Betaine Intermediate Anion->Intermediate  + Aldehyde Aldehyde Aldehyde Product α-Chloro-α,β- unsaturated Ester Intermediate->Product  Elimination Quench Quench (NH₄Cl) Product->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Reagent_to_Product reagent Triethyl 2-chloro-2- phosphonoacetate anion Phosphonate Anion (Nucleophile) reagent->anion Base product α-Chloro-α,β-unsaturated Ester anion->product Reaction aldehyde Aldehyde (Electrophile) aldehyde->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triethyl 2-chloro-2-phosphonoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile organophosphorus reagent primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-chloro-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals like herbicides and insecticides, and other fine chemicals.[1]

Q2: How does the α-chloro substituent affect the reactivity of the phosphonate?

A2: The electron-withdrawing nature of the α-chloro substituent increases the acidity of the α-proton, making it easier to deprotonate with a weaker base compared to its non-chlorinated analog, triethyl phosphonoacetate. This can influence the choice of base and reaction conditions.

Q3: What are the typical storage and handling recommendations for this compound?

A3: this compound should be stored at room temperature.[2] It is important to protect it from moisture. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Troubleshooting Guide

This guide addresses common issues encountered during the Horner-Wadsworth-Emmons reaction using this compound.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inefficient Deprotonation The base may not be strong enough or may have degraded. For less reactive carbonyls, a stronger base like Sodium Hydride (NaH) may be necessary. For sensitive substrates, milder conditions with bases like DBU in the presence of LiCl can be effective.[3] Ensure the base is fresh and handled under anhydrous conditions.
Poorly Reactive Carbonyl Compound Ketones are generally less reactive than aldehydes in the HWE reaction.[3] For hindered or unreactive ketones, increasing the reaction temperature or using a stronger base might improve the yield.
Decomposition of Reagents or Intermediates High temperatures can lead to the decomposition of the phosphonate anion or other intermediates. If using a strong base, it is often recommended to perform the deprotonation at 0°C and then add the carbonyl compound.[4]
Presence of Water The phosphonate carbanion is highly reactive towards water. Ensure all glassware is flame-dried and solvents are anhydrous.

Issue 2: Formation of Side Products

Possible Cause Suggested Solution
Self-condensation of the Carbonyl Compound This can occur if the deprotonation of the phosphonate is slow and there is an excess of base. Add the base to the phosphonate first to ensure complete formation of the ylide before adding the carbonyl compound.
Reaction of the Product with the Ylide The α-chloro-α,β-unsaturated ester product can potentially react further. It is advisable to monitor the reaction by TLC or another analytical technique and stop it once the starting material is consumed.
Side Reactions with Strong Bases Strong bases can promote other reactions, such as elimination or hydrolysis of the ester. Consider using a milder base like DBU or K₂CO₃ if side reactions are observed with stronger bases like NaH.[5]

Issue 3: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Removal of Phosphate Byproduct | The dialkylphosphate byproduct is typically water-soluble and can be removed by performing an aqueous workup. Washing the organic layer with water or brine is usually effective.[6] | | Separation from Unreacted Starting Material | If the reaction has not gone to completion, separating the product from the starting phosphonate and carbonyl compound can be challenging. Column chromatography on silica gel is a common and effective purification method.[4] | | Presence of Gummy Precipitates | The formation of a gummy precipitate of the phosphate salt can sometimes make stirring and work-up difficult.[3] Adding more solvent or warming the mixture slightly during work-up may help to dissolve the precipitate.[3] |

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Base (e.g., Sodium Hydride, DBU, Potassium Carbonate)

  • Anhydrous Solvent (e.g., THF, Acetonitrile)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the base. If using NaH, wash it with anhydrous hexanes to remove mineral oil. Add the anhydrous solvent to create a slurry or solution. Cool the mixture to the desired temperature (e.g., 0°C for NaH). Slowly add a solution of this compound (1.0 - 1.2 equivalents) in the anhydrous solvent. Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete formation of the carbanion.

  • Reaction with Carbonyl: To the solution of the phosphonate carbanion, add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise at the appropriate temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Work-up: Once the reaction is complete, quench it by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl) at a low temperature. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4]

Data Presentation: Influence of Base and Solvent on Reaction Outcome

The following table summarizes the general influence of different bases and solvents on the Horner-Wadsworth-Emmons reaction. Specific yields and stereoselectivities will be highly dependent on the substrates used.

Base Typical Solvent Temperature General Observations
Sodium Hydride (NaH) THF, Diethyl ether0°C to room temp.Strong, non-nucleophilic base suitable for a wide range of substrates.[5] Reaction with the phosphonate generates hydrogen gas.[3]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Acetonitrile, THFRoom temp.Milder, non-nucleophilic organic base. Often used for base-sensitive substrates.[5] Can be used with LiCl to enhance reactivity.[3]
Potassium Carbonate (K₂CO₃) Acetonitrile, DMFRoom temp. to elevated temp.Mild inorganic base. Often used in combination with DBU for solvent-free conditions.[5]
Potassium bis(trimethylsilyl)amide (KHMDS) THF-78°C to room temp.Very strong, non-nucleophilic base. Often used with 18-crown-6 to promote Z-selectivity in certain HWE reactions.[7]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagents - this compound - Carbonyl compound - Base - Anhydrous Solvent deprotonation 2. Deprotonation (Formation of Phosphonate Carbanion) reagents->deprotonation reaction 3. Reaction (Addition of Carbonyl) deprotonation->reaction workup 4. Aqueous Work-up (Quenching & Extraction) reaction->workup purification 5. Purification (e.g., Column Chromatography) workup->purification product Final Product (α-chloro-α,β-unsaturated ester) purification->product

Caption: A general workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting Logic: Low Product Yield

troubleshooting_low_yield start Low or No Product Yield check_base Is the base active and appropriate? start->check_base check_carbonyl Is the carbonyl compound reactive? check_base->check_carbonyl Yes solution_base Use a stronger or fresh base. Ensure anhydrous conditions. check_base->solution_base No check_conditions Are the reaction conditions appropriate? check_carbonyl->check_conditions Yes solution_carbonyl Increase reaction temperature. Use a stronger base. check_carbonyl->solution_carbonyl No solution_conditions Optimize temperature. Ensure anhydrous solvent. check_conditions->solution_conditions No

Caption: A troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of Products from Triethyl 2-chloro-2-phosphonoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Horner-Wadsworth-Emmons (HWE) reactions involving Triethyl 2-chloro-2-phosphonoacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of α-chloro-α,β-unsaturated esters.

Issue 1: Low or No Product Yield After Aqueous Workup

Question Possible Cause Troubleshooting Step
Q1: I am getting a very low yield of my desired α-chloro-α,β-unsaturated ester after the aqueous workup. What could be the problem? A1.1: Incomplete Reaction: The Horner-Wadsworth-Emmons reaction may not have gone to completion.A1.1.1: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3] If starting material is still present, consider extending the reaction time or gently heating the reaction mixture.
A1.2: Hydrolysis of the Product: The α-chloro-α,β-unsaturated ester product can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during the workup.[4]A1.2.1: Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids.[1][2] A1.2.2: Avoid prolonged exposure to acidic or basic aqueous solutions. Perform the extraction steps efficiently.
A1.3: Product Lost in Aqueous Layer: The product might have some water solubility, leading to its loss during the extraction phase.A1.3.1: Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or diethyl ether to ensure complete recovery of the product from the aqueous layer.[1][5] A1.3.2: If the product is suspected to be highly polar, consider back-extracting the combined aqueous layers with the organic solvent.
A1.4: Emulsion Formation: Formation of a stable emulsion during extraction can trap the product and lead to poor recovery.A1.4.1: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. A1.4.2: If using dichloromethane as the extraction solvent, be aware that it is prone to forming emulsions.[5] Consider switching to ethyl acetate or diethyl ether.

Issue 2: Presence of Impurities After Column Chromatography

Question Possible Impurity Troubleshooting Step
Q2: My final product after column chromatography is still impure. What are the likely contaminants and how can I remove them? A2.1: Unreacted Aldehyde/Ketone: The starting carbonyl compound may not have fully reacted.A2.1.1: Optimize the stoichiometry of the reagents. A slight excess of the phosphonate reagent can be used. A2.1.2: Carefully select the solvent system for flash column chromatography to ensure good separation between the product and the starting material. Use TLC to determine the optimal eluent.[6]
A2.2: Diethyl Phosphate Byproduct: The water-soluble diethyl phosphate byproduct may not have been completely removed during the aqueous workup.[7]A2.2.1: Ensure thorough washing of the organic layer with water or brine during the workup.[1][2] Multiple washes are recommended.
A2.3: Side-Reaction Products: Undesired side reactions may have occurred. For instance, the base could react with the chloro-substituted phosphonate in an unintended manner.A2.3.1: Consider using milder reaction conditions, such as the Masamune-Roush conditions (LiCl and DBU).[8] A2.3.2: If using a strong base like NaH, ensure it is completely consumed before the addition of the aldehyde to minimize side reactions.[2]
A2.4: Isomeric Products: The reaction might have produced a mixture of E and Z isomers of the α-chloro-α,β-unsaturated ester.A2.4.1: The HWE reaction generally favors the formation of the E-alkene.[9] For challenging separations of isomers, consider using a high-performance column chromatography system or optimizing the solvent system for better resolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of the Horner-Wadsworth-Emmons reaction and how is it typically removed? A1: The primary byproduct is a water-soluble dialkyl phosphate salt (e.g., sodium diethyl phosphate).[7] This is a key advantage of the HWE reaction, as this byproduct can be easily removed by performing an aqueous workup, where it partitions into the aqueous layer.[3]

Q2: What is the recommended quenching agent for a reaction using this compound? A2: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a commonly recommended quenching agent.[1][2] It is mild and helps to avoid potential hydrolysis of the α-chloro-α,β-unsaturated ester product that could occur with stronger acids or bases.

Q3: My α-chloro-α,β-unsaturated ester seems to be acid-sensitive. How should I adjust my purification protocol? A3: If your product is acid-sensitive, you should avoid acidic conditions during workup and chromatography.

  • Workup: Use a neutral or slightly basic wash, such as saturated sodium bicarbonate solution, with caution and for a short duration.

  • Chromatography: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a tertiary amine like triethylamine (1-2%) before loading your sample.

Q4: What are some common solvent systems for flash column chromatography of α,β-unsaturated esters? A4: The choice of solvent system depends on the polarity of your specific product. Good starting points for "normal" polarity compounds are mixtures of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexanes).[10] For more polar compounds, you might consider using methanol in dichloromethane.[10] It is always best to determine the optimal solvent system by running TLC plates first.

Q5: Can I use a strong base like sodium hydride (NaH) with this compound? A5: Yes, strong bases like NaH can be used to deprotonate the phosphonate.[2] However, it is crucial to ensure that the deprotonation is complete before adding the aldehyde or ketone to avoid potential side reactions. Milder conditions, such as using DBU with LiCl, are also effective and may be preferable for base-sensitive substrates.[8][9]

Quantitative Data Summary

Table 1: Typical Reaction Conditions and Yields for HWE Reactions

BaseSolventTemperature (°C)Typical Yield (%)Stereoselectivity (E:Z)Reference
NaHTHF0 to RT60-90>95:5[2]
DBU/LiClAcetonitrile0 to RT70-95>95:5[8]
K₂CO₃/DBUSolvent-freeRT80-98>99:1[2][11]
KHMDS/18-crown-6THF-78HighZ-selective[1][9]

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction and Aqueous Workup

  • Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[2]

  • Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[1]

  • Reaction: Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.[1]

  • Workup: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[1][2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography for Purification

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified α-chloro-α,β-unsaturated ester.

Visualizations

HWE_Workflow start Start: Reaction Setup reagents 1. Add Phosphonate & Base to Solvent start->reagents deprotonation 2. Deprotonation (Formation of Ylide) reagents->deprotonation carbonyl_add 3. Add Aldehyde/ Ketone deprotonation->carbonyl_add reaction 4. Reaction (Stir at RT) carbonyl_add->reaction quench 5. Quench with aq. NH4Cl reaction->quench extract 6. Aqueous Workup (Extraction & Washes) quench->extract dry 7. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate chromatography 9. Flash Column Chromatography concentrate->chromatography product End: Pure Product chromatography->product

Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction and purification.

Caption: Troubleshooting logic for addressing low product yield in HWE reactions.

References

Technical Support Center: Triethyl 2-chloro-2-phosphonoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triethyl 2-chloro-2-phosphonoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this reagent in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-chloro-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Q2: What are the common side reactions observed when using this compound?

Several side reactions can occur, primarily due to the presence of the chlorine atom at the α-position and the reactivity of the phosphonate carbanion. These include:

  • Hydrolysis of the phosphonate or ester groups.

  • Elimination of HCl.

  • Darzens-type reaction leading to the formation of glycidic esters.

  • Michael addition of the phosphonate carbanion to the α,β-unsaturated ester product.

  • Formation of the (Z)-isomer of the desired α,β-unsaturated ester.

Q3: Why am I observing low yields of the desired α,β-unsaturated ester?

Low yields can be attributed to one or more of the side reactions listed above. The specific cause often depends on the reaction conditions, such as the base used, temperature, and the nature of the carbonyl substrate. It is also possible that the phosphonate reagent has degraded due to improper storage.

Q4: How can I minimize the formation of side products?

Minimizing side products requires careful optimization of reaction conditions. Key strategies include:

  • Choice of Base: Use of a non-nucleophilic, sterically hindered base can minimize side reactions.

  • Temperature Control: Running the reaction at low temperatures can often improve selectivity and reduce the rate of side reactions.

  • Anhydrous Conditions: Ensuring strictly anhydrous conditions will prevent hydrolysis of the reagent and intermediates.

  • Slow Addition: Slow, dropwise addition of the base or the phosphonate reagent can help to control the reaction and minimize self-condensation or other unwanted reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low or no yield of the desired α-chloro-α,β-unsaturated ester. 1. Incomplete deprotonation of the phosphonate. 2. Hydrolysis of the phosphonate reagent. 3. Unfavorable reaction equilibrium.1. Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). 2. Ensure all glassware is flame-dried and reagents are anhydrous. 3. Consider using additives like LiCl to facilitate the reaction.
Formation of a significant amount of the (Z)-isomer. The Horner-Wadsworth-Emmons reaction with stabilized phosphonates is typically (E)-selective. Formation of the (Z)-isomer can be influenced by the base, solvent, and temperature.1. Use sodium or lithium-based bases, as potassium bases can sometimes favor the (Z)-isomer. 2. Run the reaction at room temperature or slightly elevated temperatures to allow for equilibration to the more stable (E)-isomer.
Presence of an unexpected epoxy-ester (glycidic ester) byproduct. A competing Darzens-type reaction is occurring between the phosphonate enolate and the carbonyl compound.[1][2][3]1. Lower the reaction temperature to favor the HWE pathway. 2. Use a less reactive base to decrease the rate of the Darzens condensation.
Observation of a byproduct corresponding to the addition of the phosphonate to the product. The phosphonate carbanion is acting as a nucleophile in a Michael addition to the newly formed α,β-unsaturated ester.[4]1. Use a stoichiometric amount of the phosphonate reagent to avoid excess carbanion in the reaction mixture. 2. Lower the reaction temperature to reduce the rate of the Michael addition.
Formation of hydrolysis products (phosphonic acid or carboxylic acid). Presence of water in the reaction mixture. Phosphonate esters are susceptible to both acidic and basic hydrolysis.[5]1. Use freshly distilled, anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. During workup, use neutral or slightly acidic conditions to minimize hydrolysis.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction with this compound

This protocol provides a starting point for the synthesis of α-chloro-α,β-unsaturated esters. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the carbanion solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired Horner-Wadsworth-Emmons reaction and a common side reaction, the Darzens condensation.

HWE_Reaction_Workflow reagent This compound carbanion Phosphonate Carbanion reagent->carbanion Deprotonation base Base (e.g., NaH) base->carbanion intermediate Betaine Intermediate carbanion->intermediate Nucleophilic Attack carbonyl Aldehyde / Ketone carbonyl->intermediate oxaphosphetane Oxaphosphetane intermediate->oxaphosphetane Cyclization product α-chloro-α,β-unsaturated ester (Desired Product) oxaphosphetane->product Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct Darzens_Side_Reaction carbanion Phosphonate Carbanion aldol_adduct Aldol-type Adduct carbanion->aldol_adduct Nucleophilic Attack carbonyl Aldehyde / Ketone carbonyl->aldol_adduct epoxy_ester Glycidic Ester (Side Product) aldol_adduct->epoxy_ester Intramolecular SN2 (displaces Cl-)

References

Technical Support Center: Stereoselectivity in Triethyl 2-Chloro-2-Phosphonoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions involving triethyl 2-chloro-2-phosphonoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve desired stereochemical outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Problem IDIssuePotential CausesRecommended Solutions
TS-01 Low E/Z Selectivity (Obtaining a Mixture of Isomers) 1. Suboptimal Base/Counterion: The cation of the base plays a crucial role in the stereochemical outcome. Potassium bases can sometimes lead to lower E-selectivity compared to lithium or sodium bases.[1] 2. Inappropriate Temperature: Higher reaction temperatures generally favor the thermodynamically more stable (E)-alkene by allowing for equilibration of intermediates.[1] 3. Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different isomers.1. Base Selection: For higher (E)-selectivity, consider using lithium or sodium bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH). 2. Temperature Adjustment: To favor the (E)-isomer, try running the reaction at a higher temperature (e.g., room temperature or slightly elevated). For the (Z)-isomer, lower temperatures (e.g., -78 °C) are typically required, often in conjunction with specific reagents (see Still-Gennari modification). 3. Solvent Screening: Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are common choices. A systematic screening of solvents may be necessary to optimize selectivity for your specific substrate.
TS-02 Reaction Not Proceeding or Stalling 1. Insufficiently Strong Base: The acidity of the phosphonate's α-proton is a key factor. While the α-chloro group increases acidity compared to triethyl phosphonoacetate, a sufficiently strong base is still required for complete deprotonation. 2. Low Quality or Wet Reagents: The phosphonate carbanion is a strong base and will be quenched by water or other protic impurities. 3. Steric Hindrance: A sterically bulky aldehyde or ketone can hinder the approach of the phosphonate carbanion.1. Choice of Base: Ensure the base is strong enough to deprotonate the phosphonate. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are common choices. 2. Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is flame-dried before use. Reagents should be of high purity. 3. Reaction Conditions: For sterically hindered substrates, you may need to increase the reaction temperature or prolong the reaction time.
TS-03 Formation of Side Products 1. Epimerization of Aldehyde: If the aldehyde has a stereocenter at the α-position, basic conditions can lead to epimerization and a mixture of diastereomeric products. 2. Reaction with Ester Group: Strong nucleophilic bases could potentially react with the ethyl ester of the phosphonate.1. Milder Base/Conditions: Consider using milder conditions, such as the Masamune-Roush protocol (LiCl and a tertiary amine base like DBU or triethylamine), which is known to be effective for base-sensitive substrates.[2] 2. Controlled Addition: Add the base slowly at a low temperature to minimize side reactions.
TS-04 Difficulty in Achieving High (Z)-Selectivity 1. Inappropriate Reagent/Conditions: Standard HWE conditions are inherently biased towards the formation of the (E)-alkene.[1] The α-chloro group may not be sufficient to reverse this preference under standard conditions.1. Still-Gennari Modification: To obtain the (Z)-alkene, the Still-Gennari protocol is the method of choice. This involves using a phosphonate with highly electron-withdrawing groups (e.g., trifluoroethyl esters instead of ethyl esters) in combination with a potassium base (like KHMDS) and a crown ether (like 18-crown-6) in THF at low temperatures.[1][3] While this protocol is for other phosphonates, the principle of using more electron-withdrawing groups to favor kinetic control and thus the (Z)-isomer is applicable.

Frequently Asked Questions (FAQs)

Q1: How does the α-chloro group in this compound affect the stereoselectivity of the Horner-Wadsworth-Emmons reaction?

A1: The α-chloro substituent is an electron-withdrawing group. Electron-withdrawing groups on the phosphonate can influence the stereochemical outcome of the HWE reaction.[1] They increase the acidity of the α-proton, making deprotonation easier. More significantly, they can affect the relative rates of the reaction steps. In some cases, electron-withdrawing groups can accelerate the elimination of the oxaphosphetane intermediate, which can favor the formation of the (Z)-alkene under kinetic control, as seen in the Still-Gennari modification.[1] However, under thermodynamic control (higher temperatures, equilibrating conditions), the more stable (E)-alkene is still generally favored. The precise effect will depend on the interplay of all reaction parameters (base, solvent, temperature, and aldehyde structure).

Q2: I am trying to synthesize the (E)-α-chloro-α,β-unsaturated ester. What are the best general conditions to start with?

A2: To favor the formation of the (E)-isomer, you should use conditions that promote thermodynamic equilibrium. This typically involves:

  • Base: A sodium or lithium base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi).

  • Solvent: An aprotic solvent like THF or DME.

  • Temperature: Start at 0 °C and allow the reaction to warm to room temperature. Higher temperatures can further increase (E)-selectivity.[1]

Q3: Is it possible to obtain the (Z)-α-chloro-α,β-unsaturated ester using this compound?

A3: While standard HWE conditions favor the (E)-isomer, achieving (Z)-selectivity may be possible by employing principles from the Still-Gennari modification. This would involve creating conditions that favor kinetic control:

  • Base and Additives: Use a potassium base like potassium hexamethyldisilazide (KHMDS) in the presence of 18-crown-6.

  • Solvent: Anhydrous THF.

  • Temperature: Maintain a low temperature, typically -78 °C, throughout the reaction. It is important to note that while these conditions are known to produce (Z)-alkenes with other phosphonates, optimization will be necessary for this compound.

Q4: My reaction is complete, but I am having trouble purifying the product and separating the E/Z isomers.

A4: The byproduct of the HWE reaction, diethyl phosphate, is water-soluble and can typically be removed with an aqueous workup.[1] Separating the E and Z isomers of the α-chloro-α,β-unsaturated ester can be challenging. Careful flash column chromatography on silica gel is the most common method. You may need to screen different eluent systems (e.g., various ratios of hexanes and ethyl acetate) to achieve good separation. In some cases, preparative HPLC may be required.

Data on Stereoselectivity

The following tables summarize typical stereoselectivities observed in Horner-Wadsworth-Emmons reactions under different conditions. Note that much of the available data is for triethyl phosphonoacetate, but the trends are informative for reactions with this compound.

Table 1: Conditions Favoring (E)-Alkene Formation

Phosphonate ReagentAldehydeBase / ConditionsSolventTemperatureE:Z Ratio
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1
Triethyl phosphonoacetateAromatic AldehydesNaHTHFrtAlmost exclusively E

Table 2: Conditions Favoring (Z)-Alkene Formation (Still-Gennari Modification)

Phosphonate ReagentAldehydeBase / ConditionsSolventTemperatureZ:E Ratio
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateBenzaldehydeKHMDS, 18-crown-6THF-78 °C>98:2
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatePivalaldehydeKHMDS, 18-crown-6THF-78 °C>98:2
Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonateCinnamaldehydeKHMDS, 18-crown-6THF-78 °C95:5

Experimental Protocols

Protocol 1: General Procedure for (E)-α-Chloro-α,β-Unsaturated Ester Synthesis

This protocol is a general starting point for achieving (E)-selectivity.

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkene.

Protocol 2: General Procedure for (Z)-α-Chloro-α,β-Unsaturated Ester Synthesis (Adapted from Still-Gennari)

This protocol is a starting point for achieving (Z)-selectivity and requires careful control of conditions.

Materials:

  • This compound (1.1 eq)

  • Aldehyde (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq)

  • 18-crown-6 (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 18-crown-6 in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of KHMDS in THF dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (Z)-alkene.

Visual Guides

HWE_Mechanism Phosphonate Triethyl 2-chloro- 2-phosphonoacetate Carbanion Phosphonate Carbanion (Ylide) Aldehyde Aldehyde/Ketone Base Base (e.g., NaH) Base->Carbanion Deprotonation Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Addition E_Alkene (E)-Alkene Intermediate->E_Alkene Elimination (Thermodynamic) Z_Alkene (Z)-Alkene Intermediate->Z_Alkene Elimination (Kinetic) Byproduct Diethyl Phosphate (water-soluble) Intermediate->Byproduct Elimination Troubleshooting_Stereoselectivity Start Low E/Z Selectivity CheckTemp Is Temperature Optimized? Start->CheckTemp HighTemp Increase Temp for (E) Decrease for (Z) CheckTemp->HighTemp No CheckBase Is Base/Counterion Correct? CheckTemp->CheckBase Yes HighTemp->CheckBase UseLiNa Use Li+ or Na+ base for (E) CheckBase->UseLiNa For (E) UseK Use K+ base for (Z) (Still-Gennari) CheckBase->UseK For (Z) CheckReagent Is Phosphonate Reagent Appropriate? CheckBase->CheckReagent Yes UseLiNa->CheckReagent UseK->CheckReagent StandardReagent Standard Reagent for (E) CheckReagent->StandardReagent For (E) EWG_Reagent Use EWG-Phosphonate for (Z) (e.g., -CF3) CheckReagent->EWG_Reagent For (Z) End Improved Selectivity CheckReagent->End Yes StandardReagent->End EWG_Reagent->End

References

Technical Support Center: Triethyl 2-chloro-2-phosphonoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and use of Triethyl 2-chloro-2-phosphonoacetate, with a focus on byproduct removal.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts formed during the synthesis of this compound via the Michaelis-Arbuzov reaction?

The synthesis of this compound typically proceeds via the Michaelis-Arbuzov reaction between triethyl phosphite and ethyl chloroacetate. Common byproducts and impurities include:

  • Unreacted Triethyl Phosphite: Excess triethyl phosphite is often used to drive the reaction to completion.

  • Unreacted Ethyl Chloroacetate: Incomplete reaction can leave residual starting material.

  • Ethyl Chloride: A volatile byproduct of the Arbuzov reaction.

  • High-Boiling Phosphorous Components: These can be various phosphorous-containing side products.[1]

  • Vinyl Phosphate (Perkow Product): A significant byproduct can be the corresponding vinyl phosphate, formed through the competing Perkow reaction. This is a known side reaction for α-halo carbonyl compounds.[2][3]

Q2: How can I remove unreacted triethyl phosphite from my reaction mixture?

Several methods can be employed to remove residual triethyl phosphite:

  • Vacuum Distillation: This is an effective method due to the difference in boiling points between triethyl phosphite and the higher-boiling phosphonoacetate product.

  • Flash Column Chromatography: Separation based on polarity can effectively remove triethyl phosphite.

  • Chemical Conversion:

    • Oxidation: Unreacted phosphite can be oxidized to the more polar phosphate, which is more easily removed by aqueous extraction.

    • Hydrolysis: Treatment with water can hydrolyze the phosphite to more water-soluble byproducts.

Q3: I am using this compound in a Horner-Wadsworth-Emmons (HWE) reaction. What are the expected byproducts and how are they removed?

The primary byproduct of the Horner-Wadsworth-Emmons (HWE) reaction is a water-soluble dialkyl phosphate salt. This is a key advantage of the HWE reaction, as this byproduct is typically removed easily during an aqueous workup.[4]

Q4: I am observing the formation of an unexpected isomer in my HWE reaction. What could be the cause?

When using a strong base such as sodium hydride (NaH) to deprotonate the phosphonoacetate, a potential side reaction is the formation of the β,γ-unsaturated isomer of your target alkene. To minimize this, consider using a slight excess of the phosphonate ester.[5]

Q5: What is the Perkow reaction and why is it relevant to my synthesis of this compound?

The Perkow reaction is a competing pathway to the Michaelis-Arbuzov reaction that occurs with α-haloketones and can also occur with α-haloesters.[2][3] In this reaction, the trialkyl phosphite attacks the carbonyl carbon instead of the alkyl halide, leading to the formation of a dialkyl vinyl phosphate. The presence of the α-chloro group in your starting material makes this a potential and significant side reaction.

Troubleshooting Guides

Issue 1: Presence of Multiple Phosphorous-Containing Impurities in Synthesized this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by ³¹P NMR to ensure the disappearance of the triethyl phosphite starting material. Consider extending the reaction time or slightly increasing the temperature.
Perkow Reaction The formation of a vinyl phosphate byproduct is a known competing pathway.[2][3] Lowering the reaction temperature may favor the Arbuzov product. If the Perkow product is the major species, purification by fractional distillation or column chromatography will be necessary to isolate the desired phosphonoacetate.
Side Reactions of Reactants Ensure high purity of starting materials. Triethyl phosphite can oxidize over time.
Issue 2: Difficulty in Removing Byproducts from HWE Reaction
Potential Cause Troubleshooting Step
Insufficient Aqueous Wash The dialkyl phosphate byproduct is water-soluble.[4] Ensure thorough mixing during the aqueous workup and perform multiple extractions with water or brine.
Formation of β,γ-Unsaturated Isomer This can occur with strong bases like NaH.[5] Consider using alternative bases such as DBU or K₂CO₃, which are known to be effective in HWE reactions.[6] If NaH must be used, ensure slow addition of the base at a low temperature.
Gummy Precipitate Formation During workup, a gummy precipitate of the phosphate salt can form, making separation difficult.[5][7] Diluting the reaction mixture with a suitable organic solvent before washing can help. Washing the precipitate with a warm solvent can also aid in recovery of the product.[5]

Data Presentation

Table 1: Physical Properties for Purification

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
Triethyl phosphonoacetate224.19142-145 @ 9 mmHg[8]
Triethyl phosphite166.16156
Ethyl chloroacetate122.55144-146

Table 2: Typical Composition of Crude Triethyl phosphonoacetate Synthesis Mixture

Component Weight Percentage (%)
Triethyl phosphonoacetate90-95[1]
Ethyl chloroacetate2-5[1]
Phosphorous high-boiling components0.5-1.5[1]

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Crude Material: Place the crude reaction mixture into the distillation flask.

  • Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling fractions, which may include unreacted ethyl chloroacetate and ethyl chloride.

    • Carefully monitor the head temperature and pressure. Collect the fraction corresponding to the boiling point of this compound. The boiling point will be higher than that of the non-chlorinated analog, triethyl phosphonoacetate (142-145 °C at 9 mmHg).[8]

    • High-boiling phosphorous components will remain in the distillation flask.[1]

  • Analysis: Analyze the collected fractions by GC or NMR to confirm purity.

Protocol 2: Aqueous Workup for Horner-Wadsworth-Emmons Reaction
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with deionized water or a saturated aqueous solution of ammonium chloride. Repeat the wash 2-3 times to ensure complete removal of the water-soluble phosphate byproduct.[4]

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alkene product.

  • Further Purification: If necessary, the crude product can be further purified by column chromatography or distillation.

Visualizations

Michaelis_Arbuzov_vs_Perkow Reactants Triethyl Phosphite + Ethyl 2-chloroacetate Arbuzov Michaelis-Arbuzov Reaction Reactants->Arbuzov Favored Pathway Perkow Perkow Reaction (Side Reaction) Reactants->Perkow Competing Pathway Desired_Product This compound (Desired Product) Arbuzov->Desired_Product Byproduct Vinyl Phosphate Byproduct Perkow->Byproduct

Caption: Competing pathways in the synthesis of this compound.

HWE_Workflow Start HWE Reaction Mixture (Alkene + Phosphate Byproduct) Workup Aqueous Workup (Extraction with Water/Brine) Start->Workup Separation Phase Separation Workup->Separation Organic_Phase Organic Phase (Crude Alkene Product) Separation->Organic_Phase Organic Aqueous_Phase Aqueous Phase (Phosphate Byproduct) Separation->Aqueous_Phase Aqueous Drying Drying and Concentration Organic_Phase->Drying End Purified Alkene Product Drying->End

Caption: Workflow for the purification of HWE reaction products.

Troubleshooting_Logic Problem Impurity Detected in Product Analysis Analyze by NMR/GC-MS Problem->Analysis Phosphite Unreacted Triethyl Phosphite Analysis->Phosphite Phosphorous Impurity Isomer β,γ-Unsaturated Isomer Analysis->Isomer Alkene Isomer Perkow_Product Vinyl Phosphate Analysis->Perkow_Product Unexpected P-containing species Solution_Distill Solution: Vacuum Distillation or Column Chromatography Phosphite->Solution_Distill Solution_Base Solution: Use Weaker Base or Optimize Conditions Isomer->Solution_Base Solution_Temp Solution: Lower Reaction Temp. & Purify by Distillation/Chrom. Perkow_Product->Solution_Temp

Caption: Logical troubleshooting flow for byproduct identification and removal.

References

Technical Support Center: Triethyl 2-chloro-2-phosphonoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Triethyl 2-chloro-2-phosphonoacetate in synthesis, with a specific focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a base in reactions with this compound?

In the context of Horner-Wadsworth-Emmons (HWE) type reactions, the primary role of the base is to deprotonate the carbon alpha to the phosphonate and ester groups, generating a stabilized phosphonate carbanion.[1] This carbanion is a potent nucleophile that can then react with carbonyl compounds, such as aldehydes and ketones, to form alkenes.[2][3] However, due to the presence of the α-chloro substituent, the choice of base is critical to avoid potential side reactions.

Q2: My HWE-type reaction is giving a low yield. What are common base-related issues?

Low yields can stem from several factors related to the base:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the phosphonate, leading to unreacted starting material. The acidity of the phosphonate is a key factor in base selection.[4]

  • Base-Induced Side Reactions: The presence of the α-chloro group introduces pathways for side reactions. Strong bases can promote the elimination of HCl or lead to other rearrangements.

  • Substrate Instability: The carbonyl partner or the phosphonate itself may be sensitive to the base, leading to degradation. For base-sensitive substrates, milder conditions are necessary.[1]

  • Temperature Control: Some reactions, particularly with strong bases like sodium hydride, are temperature-sensitive. Temperatures exceeding 40–50°C can be detrimental to the phosphonate anion.[5]

Q3: I am observing unexpected byproducts. What are the likely side reactions?

With an α-chloro phosphonoacetate, you might encounter byproducts not typically seen in standard HWE reactions. The base can participate in or promote competing reaction pathways. While direct literature on byproducts for this specific reagent is scarce, plausible side reactions based on its structure include:

  • Elimination: Formation of an acetylenic or allenic species via elimination of HCl.

  • Hydrolysis: If aqueous workup is not carefully controlled or if a wet base/solvent is used, hydrolysis of the ester or phosphonate functionalities can occur.

  • Reaction with the Base: Highly nucleophilic bases could potentially displace the chloride, though this is less common than deprotonation.

Q4: How does the choice of a strong vs. a weak base affect the reaction outcome?

The selection of the base is a critical parameter that influences reaction success and stereoselectivity.[4]

  • Strong Bases (e.g., Sodium Hydride - NaH, n-Butyllithium - n-BuLi): These bases ensure complete and rapid deprotonation to form the carbanion.[3][5] However, their high reactivity can lead to side reactions with sensitive functional groups and they require strictly anhydrous conditions and careful temperature control.[5]

  • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, DBU, Triethylamine - TEA): These are often preferred for base-sensitive substrates.[1] Weaker bases like K₂CO₃ may require catalysts or co-additives (like DBU) to achieve efficient reaction rates.[4][6] Milder conditions developed by Masamune and Roush, using LiCl and DBU, are particularly useful for sensitive compounds.[1][2]

Data Presentation: Comparison of Common Bases in HWE Reactions

The following table summarizes the characteristics and typical conditions for bases commonly used in HWE reactions. These can be adapted for reactions involving this compound with careful consideration for the substrate's unique reactivity.

BaseTypeTypical SolventTypical Temp.StrengthsTroubleshooting Considerations for α-Chloro Substrate
Sodium Hydride (NaH) Strong, non-nucleophilicAnhydrous THF, Benzene0°C to RTComplete deprotonation, drives reaction to completion.[5]Requires strict anhydrous conditions. High reactivity may promote elimination of HCl. Temperature control is critical to avoid anion degradation.[5]
Potassium Carbonate (K₂CO₃) Weak, inorganicAcetonitrile, THFRoom TemperatureMild, easy to handle, good for some sensitive substrates.[4]May be too weak, leading to slow or incomplete reaction. Often requires a co-catalyst (e.g., DBU) or phase-transfer conditions.[4][6]
DBU with LiCl Strong, non-nucleophilic organic base with salt additiveAcetonitrile, THFRoom TemperatureMild conditions, suitable for base-sensitive substrates (Masamune-Roush conditions).[1][2]The combination can still be basic enough to cause elimination. Monitor for byproducts. Check for solubility of LiCl.
**Barium Hydroxide (Ba(OH)₂) **Strong, inorganic1,4-Dioxane, THFRoom TemperatureEfficient and stereoselective, can be free of competing side-reactions with certain substrates.[6][7]Reaction mechanism can depend on phosphonate acidity (interfacial vs. homogeneous).[7] Its applicability to α-chloro systems requires experimental validation.

Experimental Protocols

Protocol 1: General Procedure using a Strong Base (Sodium Hydride) This protocol is adapted from a standard procedure for the reaction of triethyl phosphonoacetate with a carbonyl compound.[4][5]

  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Washing: Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Anion Formation: Add anhydrous THF to create a slurry and cool the flask to 0°C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction Incubation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.[5]

  • Carbonyl Addition: Cool the reaction mixture back to 0°C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.[4]

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure using Milder Base Conditions (K₂CO₃/DBU) This protocol is based on an efficient, solvent-free procedure.[4]

  • Preparation: In a round-bottom flask under an argon atmosphere, combine this compound (1.0 mmol), finely ground K₂CO₃ (2.0 mmol), and DBU (0.03 mmol).

  • Reaction: To this mixture, add the aldehyde or ketone (1.1 mmol) and stir the resulting mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction may take several hours.

  • Workup: Upon completion, quench the reaction with water.

  • Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product as needed.

Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate R₂P(O)CH(Cl)CO₂Et Carbanion [R₂P(O)C⁻(Cl)CO₂Et] Phosphonate->Carbanion + Base Carbonyl R'R''C=O Base Base Oxaphosphetane_int Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane_int + Carbonyl Alkene R'R''C=C(Cl)CO₂Et Oxaphosphetane_int->Alkene Byproduct R₂P(O)O⁻ Oxaphosphetane_int->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.[1][3]

Troubleshooting_Flowchart decision decision issue issue solution solution start Low or No Yield d1 Starting Material Consumed? start->d1 Check TLC issue_byproducts Byproducts Observed? d1->issue_byproducts Yes issue_incomplete Reaction Incomplete d1->issue_incomplete No solution_milder Consider side reactions (e.g., elimination). Try milder base (K₂CO₃, DBU/LiCl) or lower temperature. issue_byproducts->solution_milder Yes solution_purity Check reagent purity & integrity. Verify workup procedure. issue_byproducts->solution_purity No solution_stronger solution_stronger issue_incomplete->solution_stronger Use stronger base (e.g., NaH). Ensure anhydrous conditions. Increase reaction time/temp.

Caption: Troubleshooting logic for low-yield reactions.

Side_Reactions cluster_pathways Competing Base-Induced Pathways Start This compound + Base p1 Desired Pathway: Deprotonation Start->p1 α-Proton Abstraction p2 Potential Side Reaction: Elimination of HCl Start->p2 β-Elimination Carbanion Phosphonate Carbanion (Leads to HWE product) p1->Carbanion Elim_Product Unsaturated Phosphonate (Byproduct) p2->Elim_Product

Caption: Desired deprotonation vs. a potential side reaction pathway.

References

Technical Support Center: Horner-Wadsworth-Emmons Reaction with Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction with Triethyl 2-chloro-2-phosphonoacetate for the synthesis of α-chloro-α,β-unsaturated esters. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and an analysis of the impact of solvents on the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: My HWE reaction with this compound is resulting in a low yield. What are the potential causes?

A1: Low yields in this reaction can stem from several factors:

  • Inefficient Deprotonation: The acidity of the α-proton in this compound is higher than in its non-halogenated counterpart due to the electron-withdrawing effect of the chlorine atom. However, incomplete deprotonation can still occur if the base is not strong enough or if it is not fresh.

  • Steric Hindrance: The presence of the α-chloro substituent increases the steric bulk of the phosphonate carbanion, which can hinder its attack on sterically congested aldehydes or ketones.

  • Side Reactions: The phosphonate carbanion can be unstable and may participate in side reactions if the aldehyde is not added promptly after the carbanion formation.

  • Moisture: The HWE reaction is sensitive to moisture, which can quench the phosphonate carbanion. Ensure all glassware is flame-dried and solvents are anhydrous.

Q2: I am observing a mixture of E and Z isomers. How can I improve the stereoselectivity of the reaction?

A2: The stereochemical outcome of the HWE reaction is influenced by the reaction conditions. To enhance stereoselectivity:

  • Choice of Base and Solvent: The combination of the base's counter-ion and the solvent's polarity plays a crucial role. Non-coordinating cations (like K+) in non-polar solvents often favor the Z-isomer, while coordinating cations (like Li+ and Na+) in polar aprotic solvents tend to favor the E-isomer.[1][2]

  • Temperature: Lower reaction temperatures (e.g., -78 °C) can enhance the kinetic control of the reaction, often leading to higher stereoselectivity.

  • Aldehyde Structure: The steric bulk of the aldehyde can also influence the stereochemical outcome.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: this compound is a halogenated organic compound and should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No reaction or very low conversion 1. Inactive base. 2. Moisture in the reaction. 3. Low reaction temperature.1. Use a fresh batch of a strong base (e.g., NaH, LDA). 2. Flame-dry all glassware and use anhydrous solvents. 3. Gradually increase the reaction temperature after the addition of the aldehyde.
Poor E/Z selectivity 1. Suboptimal base/solvent combination. 2. Reaction temperature is too high.1. For the E-isomer, try Masamune-Roush conditions (LiCl, DBU in acetonitrile).[3] For the Z-isomer, consider a non-coordinating base like KHMDS with 18-crown-6 in THF.[4] 2. Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C).
Formation of byproducts 1. Self-condensation of the phosphonate. 2. Reaction of the base with the aldehyde.1. Add the aldehyde to the reaction mixture as soon as the phosphonate carbanion is formed. 2. Add the base to the phosphonate solution before adding the aldehyde.
Difficulty in purifying the product The phosphate byproduct is not being effectively removed.The dialkylphosphate byproduct is water-soluble and can be removed by performing an aqueous workup.[1]

Impact of Solvent on Reaction Outcome

Solvent Dielectric Constant (Polarity) Expected Impact on Yield Expected Impact on E/Z Ratio Rationale
Tetrahydrofuran (THF) 7.6 (Moderately Polar)Moderate to HighCan be tuned with the choice of base and counter-ion. Generally favors Z-isomer with non-coordinating cations (K+).Good solvent for forming the phosphonate carbanion and allows for a wide range of reaction temperatures.
Acetonitrile (CH3CN) 37.5 (Polar Aprotic)HighTends to favor the E-isomer, especially with Li+ salts (Masamune-Roush conditions).[3]Polar aprotic nature can stabilize the transition state leading to the E-alkene.
Toluene 2.4 (Non-polar)ModerateMay favor the Z-isomer, particularly with bulky bases.Low polarity can influence the aggregation of the phosphonate carbanion and affect stereoselectivity.
Dimethylformamide (DMF) 36.7 (Polar Aprotic)HighCan favor the E-isomer.High polarity can accelerate the reaction but may sometimes lead to reduced stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for E-Selective Olefination (Masamune-Roush Conditions)

This protocol is adapted for base-sensitive substrates and generally favors the formation of the (E)-α-chloro-α,β-unsaturated ester.[3]

Materials:

  • This compound

  • Aldehyde

  • Lithium chloride (LiCl), flame-dried

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile (CH3CN)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add LiCl (1.2 equivalents) and this compound (1.1 equivalents).

  • Add anhydrous acetonitrile and stir the mixture until the solids are dissolved.

  • Add the aldehyde (1.0 equivalent) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Z-Selective Olefination (Still-Gennari Modification)

This protocol is a modified version of the Still-Gennari conditions, which are known to favor the formation of (Z)-alkenes.[4]

Materials:

  • This compound

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of KHMDS in THF (1.1 equivalents) dropwise.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF. Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

HWE_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Flame-dry glassware under inert atmosphere add_phosphonate Add this compound and solvent start->add_phosphonate add_base Add base at appropriate temperature (e.g., 0°C or -78°C) add_phosphonate->add_base carbanion Formation of phosphonate carbanion add_base->carbanion add_aldehyde Add aldehyde solution dropwise carbanion->add_aldehyde stir Stir at specified temperature for 2-12 hours add_aldehyde->stir monitor Monitor reaction by TLC stir->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify product α-chloro-α,β-unsaturated ester purify->product Solvent_Effect cluster_solvent Solvent Properties cluster_outcome Reaction Outcome cluster_examples Solvent Examples & Expected Outcome Polarity Polarity Yield Reaction Rate & Yield Polarity->Yield High polarity often increases rate Stereoselectivity E/Z Stereoselectivity Polarity->Stereoselectivity Influences transition state stability Coordinating_Ability Coordinating Ability Coordinating_Ability->Stereoselectivity Affects cation-anion interaction THF THF THF->Stereoselectivity Z-selective with K+ Acetonitrile Acetonitrile Acetonitrile->Stereoselectivity E-selective with Li+ Toluene Toluene Toluene->Stereoselectivity Can favor Z-isomer

References

preventing decomposition of Triethyl 2-chloro-2-phosphonoacetate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triethyl 2-chloro-2-phosphonoacetate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions, ensuring optimal performance and results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a versatile organophosphorus reagent. Its primary application is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α-chloro-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Q2: What are the main challenges when using this compound in a reaction?

The main challenge is the potential for decomposition of the reagent, which can lead to reduced yields, formation of impurities, and complex purification procedures. The presence of the α-chloro substituent makes the molecule susceptible to specific degradation pathways, especially under basic and elevated temperature conditions.

Q3: What are the likely decomposition pathways for this compound?

While specific studies on the decomposition of this exact molecule are limited, based on the chemical structure and general reactivity of similar compounds, the following decomposition pathways are most likely:

  • Elimination of HCl: In the presence of a base, the reagent can undergo elimination of hydrogen chloride to form a ketene intermediate, which can then react further to form various byproducts.

  • Hydrolysis: The ester and phosphonate groups are susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This can lead to the formation of the corresponding carboxylic acid and phosphonic acid derivatives.

  • Reaction with Strong Nucleophiles: Strong nucleophiles may displace the chloride ion or attack the carbonyl carbon, leading to undesired side products.

Q4: How can I detect decomposition of my this compound?

Decomposition can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of new spots that are more polar than the starting material can indicate decomposition.

  • ³¹P NMR Spectroscopy: The phosphorus nucleus is very sensitive to its chemical environment. The appearance of new signals in the ³¹P NMR spectrum is a clear indication of phosphonate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile byproducts of the decomposition process.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Low or No Yield of the Desired α-chloro-α,β-unsaturated Ester

Possible Causes:

  • Decomposition of the Reagent: This is the most common cause. The base used for the deprotonation in the HWE reaction might be too strong or the reaction temperature too high, leading to the degradation of the reagent before it can react with the carbonyl compound.

  • Presence of Moisture: Water can hydrolyze the phosphonate reagent and the base, reducing the efficiency of the reaction.

  • Sterically Hindered Carbonyl Compound: Very bulky aldehydes or ketones may react slowly, allowing more time for the decomposition of the phosphonate reagent.

  • Incorrect Stoichiometry: An insufficient amount of base or phosphonate reagent will result in incomplete conversion.

Solutions:

  • Optimize Base and Temperature: Use milder bases and lower reaction temperatures. The choice of base is critical. Strong bases like sodium hydride (NaH) should be used with caution at low temperatures. Weaker bases like potassium carbonate (K₂CO₃) or organic amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of LiCl (Masamune-Roush conditions) are often preferred for sensitive substrates.[1]

  • Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Increase Reaction Time for Hindered Substrates: For sterically demanding carbonyl compounds, a longer reaction time at a controlled low temperature may be necessary.

  • Verify Stoichiometry: Carefully measure and dispense all reagents. A slight excess (1.1-1.2 equivalents) of the phosphonate reagent and base is often used to ensure complete consumption of the carbonyl compound.

Problem 2: Formation of Multiple Unidentified Byproducts

Possible Causes:

  • Decomposition of the Reagent: As mentioned, elimination and hydrolysis pathways can lead to a variety of side products.

  • Side Reactions of the Carbonyl Compound: The carbonyl starting material might undergo self-condensation (e.g., aldol reaction) under the basic reaction conditions.

  • Reaction of the Product: The desired α-chloro-α,β-unsaturated ester can sometimes be unstable and react further under the reaction conditions.

Solutions:

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C or even -78°C and slowly warming to room temperature is effective.

  • Slow Addition of Reagents: Add the base to the solution of the phosphonate reagent and carbonyl compound slowly to maintain a low concentration of the reactive ylide and minimize side reactions.

  • Use of Additives: For base-sensitive substrates, the use of LiCl with DBU can buffer the basicity and improve the reaction outcome.[1]

  • Purification: If byproduct formation is unavoidable, careful purification by flash column chromatography is necessary. Monitoring the fractions by TLC is crucial to separate the desired product from impurities.

Data Presentation

The following table summarizes recommended reaction conditions for the Horner-Wadsworth-Emmons reaction with phosphonate reagents, which can be adapted for this compound to minimize decomposition.

Base Solvent Typical Temperature Substrate Suitability Key Considerations
Sodium Hydride (NaH) Anhydrous THF, DME0°C to room temperatureGeneral aldehydes and ketonesStrong base, requires strictly anhydrous conditions. Potential for decomposition of sensitive substrates.
Potassium Carbonate (K₂CO₃) Acetonitrile, DMFRoom temperature to 50°CAldehydes and reactive ketonesMilder, heterogeneous base. Slower reaction times.
DBU / LiCl Anhydrous Acetonitrile, THF0°C to room temperatureBase-sensitive aldehydes and ketonesMasamune-Roush conditions, good for preventing epimerization and decomposition.[1]
Potassium bis(trimethylsilyl)amide (KHMDS) Anhydrous THF-78°C to 0°CFor highly sensitive substratesStrong, non-nucleophilic base. Requires very low temperatures.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction using Masamune-Roush Conditions

This protocol is recommended for reactions with base-sensitive aldehydes to minimize the decomposition of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Lithium chloride (LiCl) (1.2 equiv, flame-dried)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add LiCl and the aldehyde.

  • Add anhydrous acetonitrile and stir until the solids are dissolved.

  • Add this compound to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DBU dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Below are diagrams to visualize the experimental workflow and logical relationships in troubleshooting.

experimental_workflow reagent_prep Reagent Preparation (Anhydrous Conditions) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup base_addition Slow Base Addition (Low Temperature) reaction_setup->base_addition reaction_monitoring Reaction Monitoring (TLC, GC-MS) base_addition->reaction_monitoring workup Aqueous Workup (Quenching) reaction_monitoring->workup Upon Completion purification Purification (Chromatography) workup->purification

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

troubleshooting_logic issue Low Yield or Multiple Byproducts check_reagent Check Reagent Purity and Stability issue->check_reagent check_conditions Review Reaction Conditions issue->check_conditions check_substrate Evaluate Substrate Reactivity issue->check_substrate sub_reagent Use Fresh Reagent Store Properly check_reagent->sub_reagent Potential Decomposition sub_conditions Lower Temperature Use Milder Base Ensure Anhydrous check_conditions->sub_conditions Harsh Conditions sub_substrate Increase Reaction Time Use More Reactive Reagent check_substrate->sub_substrate Steric Hindrance solution Optimized Reaction sub_reagent->solution sub_conditions->solution sub_substrate->solution

Caption: A troubleshooting decision tree for reactions involving this compound.

References

Validation & Comparative

A Comparative Guide to Triethyl 2-chloro-2-phosphonoacetate and Triethyl Phosphonoacetate in the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. The choice of phosphonate reagent is critical in determining the yield and stereochemical outcome of the reaction. This guide provides an objective comparison of the performance of triethyl 2-chloro-2-phosphonoacetate and the conventional triethyl phosphonoacetate in the HWE reaction, supported by experimental data and detailed protocols.

The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate carbanions to convert aldehydes and ketones into alkenes. Triethyl phosphonoacetate is a widely used reagent that generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] The introduction of an α-chloro substituent in this compound significantly influences the reagent's reactivity and the stereoselectivity of the olefination, providing a valuable alternative for specific synthetic applications.

Performance Comparison

The presence of the electron-withdrawing chlorine atom at the α-position of this compound increases the acidity of the α-proton, facilitating the formation of the phosphonate carbanion under milder basic conditions compared to its unsubstituted counterpart. This modification, however, also impacts the stereochemical course of the reaction. While triethyl phosphonoacetate predominantly yields (E)-alkenes, the chlorinated analog can offer different selectivity profiles.

For instance, studies on α-fluoro-α,β-unsaturated esters have shown that the stereoselectivity of the HWE reaction can be tuned by modifications to the phosphonate reagent and reaction conditions.[3][4] While direct comparative data for the chloro-analog across a wide range of aldehydes is not extensively tabulated in single sources, the principles observed with other α-halo phosphonates suggest a significant electronic effect on the reaction intermediates, thereby altering the E/Z selectivity.

ReagentAldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
Triethyl phosphonoacetateBenzaldehydeNaHTHF0 to rtHigh>95:5
Triethyl phosphonoacetateCyclohexanecarboxaldehydeNaHTHF2592>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrtHigh99:1
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt83-9795-99:1-5
Ethyl 2-fluoro-2-diethylphosphonoacetateAryl alkyl ketonesSn(OSO₂CF₃)₂, N-ethylpiperidine---Highly E-selective

This table is a compilation of data from multiple sources to illustrate typical outcomes. Direct side-by-side comparative studies for the chloro-substituted reagent under identical conditions are limited in the reviewed literature.[3][5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the synthesis of the phosphonate reagents and their application in the HWE reaction.

Synthesis of Triethyl phosphonoacetate

Triethyl phosphonoacetate is typically synthesized via the Michaelis-Arbuzov reaction.[7][8]

Materials:

  • Triethyl phosphite

  • Ethyl chloroacetate or ethyl bromoacetate

  • Catalyst (e.g., tetrabutylammonium iodide, optional)

Procedure:

  • A mixture of triethyl phosphite and ethyl chloroacetate (or bromoacetate) is heated. The reaction can be carried out neat or in the presence of a catalyst.[7][8]

  • The reaction mixture is typically heated to around 130-150 °C for several hours.[7]

  • The progress of the reaction is monitored by the cessation of ethyl chloride (or bromide) evolution.

  • The crude product is then purified by vacuum distillation to yield pure triethyl phosphonoacetate.[7]

Synthesis of this compound

The synthesis of α-halophosphonates can be achieved through various methods, including the halogenation of the corresponding phosphonate carbanion.

Materials:

  • Triethyl phosphonoacetate

  • Strong base (e.g., Sodium hydride, NaH)

  • Chlorinating agent (e.g., N-chlorosuccinimide, NCS)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of triethyl phosphonoacetate in anhydrous THF at a low temperature (e.g., -78 °C), a strong base such as NaH is added to generate the phosphonate carbanion.

  • A solution of the chlorinating agent (NCS) in anhydrous THF is then added dropwise to the carbanion solution.

  • The reaction is stirred at low temperature for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography or vacuum distillation.

Horner-Wadsworth-Emmons Reaction Protocol

The following are representative protocols for the HWE reaction using both triethyl phosphonoacetate and its α-chloro derivative.

Protocol 1: Standard HWE Reaction with Triethyl phosphonoacetate [9][10]

Materials:

  • Triethyl phosphonoacetate

  • Aldehyde or ketone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HWE Reaction with this compound (General Procedure)

Materials:

  • This compound

  • Aldehyde or ketone

  • Base (e.g., Sodium hydride, Lithium bis(trimethylsilyl)amide (LiHMDS), or Potassium carbonate)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C).

  • Add the base portion-wise or dropwise, and stir the mixture to form the carbanion.

  • Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.

  • Stir the reaction at the chosen temperature until completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Reaction Mechanisms and Stereoselectivity

The stereochemical outcome of the HWE reaction is determined by the relative rates of formation of the diastereomeric oxaphosphetane intermediates and their subsequent elimination to the alkene products.

HWE_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate R'PO(OEt)₂CH₂CO₂Et Carbanion R'PO(OEt)₂CH⁻CO₂Et Phosphonate->Carbanion + Base Aldehyde R''CHO Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + R''CHO Alkene (E/Z)-R''CH=CHCO₂Et Oxaphosphetane->Alkene Phosphate (EtO)₂PO₂⁻ Oxaphosphetane->Phosphate

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

For the unsubstituted triethyl phosphonoacetate, the reaction generally proceeds under thermodynamic control, leading to the more stable (E)-alkene.[1] The key intermediate, the oxaphosphetane, can equilibrate to the more stable trans-substituted intermediate, which then eliminates to form the (E)-alkene.

The presence of an α-chloro substituent in this compound introduces significant electronic and steric effects that can alter this stereochemical pathway. The electron-withdrawing nature of the chlorine atom can influence the stability of the intermediates and the transition states, potentially leading to different E/Z ratios compared to the unsubstituted reagent.

Stereoselectivity_Factors HWE HWE Reaction Reagent Phosphonate Structure (e.g., α-substitution) HWE->Reagent influenced by Conditions Reaction Conditions (Base, Solvent, Temp.) HWE->Conditions influenced by Stereo E/Z Selectivity Reagent->Stereo Conditions->Stereo

Caption: Factors influencing the stereoselectivity of the HWE reaction.

Conclusion

Triethyl phosphonoacetate remains a reliable and widely used reagent for the synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its performance is well-documented, and standard protocols are readily available.

This compound represents a synthetically useful, albeit less documented, alternative. The presence of the α-chloro substituent modifies the reactivity of the phosphonate, potentially allowing for milder reaction conditions and offering a different stereochemical outcome. While comprehensive comparative data is not as readily available, the underlying principles of physical organic chemistry suggest that this reagent could be advantageous in specific synthetic contexts where altered reactivity and selectivity are desired. Further systematic studies directly comparing these two reagents would be highly beneficial to the synthetic chemistry community for a more complete understanding of their relative merits.

References

The Strategic Advantage of Chlorine: A Comparative Guide to Triethyl 2-chloro-2-phosphonoacetate in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and chemists in the fast-paced fields of pharmaceutical development and complex molecule synthesis, the selection of the right reagent is paramount to achieving desired outcomes with efficiency and precision. In the realm of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective synthesis of α,β-unsaturated esters. While Triethyl phosphonoacetate is a widely used and reliable reagent for generating predominantly E-alkenes, the introduction of an α-chloro substituent in Triethyl 2-chloro-2-phosphonoacetate offers distinct advantages in specific synthetic contexts.

This guide provides a comprehensive comparison of this compound with other phosphonate reagents, supported by experimental data and detailed protocols to inform reagent selection for the synthesis of α,β-unsaturated esters, particularly α-chloro-α,β-unsaturated esters.

Unveiling the Impact of the α-Chloro Substituent

The primary advantage of employing this compound lies in its ability to introduce a chlorine atom at the α-position of the resulting α,β-unsaturated ester. This functionality opens up a myriad of possibilities for further synthetic transformations, making it a valuable tool for building molecular complexity. The electron-withdrawing nature of the chlorine atom also influences the reactivity and, in some cases, the stereoselectivity of the HWE reaction.

While direct, side-by-side comparative studies exhaustively detailing yields and stereoselectivity against a wide range of other phosphonates are not extensively documented in single publications, the existing literature on the synthesis of α-chloro-α,β-unsaturated esters allows for a qualitative and, in some instances, quantitative assessment of its performance.

Performance Comparison: A Data-Driven Overview

The following table summarizes typical performance data for this compound in the Horner-Wadsworth-Emmons reaction with various aldehydes, providing a baseline for its efficacy. For comparison, representative data for the widely used, unsubstituted Triethyl phosphonoacetate is also included.

Phosphonate ReagentAldehydeBaseSolventYield (%)E/Z Ratio
This compound BenzaldehydeNaHTHFHighPredominantly E
This compound Aliphatic AldehydesNaHTHFGood to HighPredominantly E
Triethyl phosphonoacetateBenzaldehydeNaHTHF>95>95:5[1]
Triethyl phosphonoacetateCyclohexanecarboxaldehydeDBU/LiClAcetonitrile85>99:1[1]
Triethyl phosphonoacetate4-NitrobenzaldehydeNaHDME92>98:2[1]
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neat9999:1

Note: "High" and "Good to High" for this compound are qualitative descriptors based on typical outcomes in the synthesis of α-chloro-α,β-unsaturated esters. Specific yields can vary depending on the substrate and reaction conditions.

The data indicates that while Triethyl phosphonoacetate is highly efficient and stereoselective for the synthesis of (E)-α,β-unsaturated esters, this compound serves the crucial role of installing an α-chloro substituent, a functionality not achievable with the former. The stereoselectivity of reactions with this compound also generally favors the E-isomer.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The Horner-Wadsworth-Emmons reaction proceeds through the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. Subsequent elimination of a phosphate salt yields the alkene product. The stereochemical outcome of the reaction is influenced by factors such as the structure of the phosphonate, the nature of the base, the solvent, and the reaction temperature.

HWE_Mechanism cluster_step1 Deprotonation cluster_step2 Nucleophilic Attack cluster_step3 Elimination Phosphonate R₂P(O)CH₂R₁ Carbanion R₂P(O)CH⁻R₁ Phosphonate->Carbanion + Base⁻ Base Base Intermediate [R₂P(O)CHR₁-CHR₃O⁻] Carbanion->Intermediate + R₃CHO Aldehyde R₃CHO Alkene R₁CH=CHR₃ Intermediate->Alkene -> Phosphate R₂P(O)O⁻ Intermediate->Phosphate ->

Figure 1. Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols: A Practical Guide

Below are detailed experimental protocols for conducting Horner-Wadsworth-Emmons reactions with both this compound and other common phosphonates.

Protocol 1: Synthesis of Ethyl α-Chloro-cinnamate using this compound

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl α-chloro-cinnamate.

Protocol 2: Standard HWE Reaction for (E)-Alkene Synthesis using Triethyl phosphonoacetate

This protocol describes the reaction of an aldehyde with triethyl phosphonoacetate to yield an (E)-α,β-unsaturated ester.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

The procedure is analogous to Protocol 1, with the substitution of this compound with Triethyl phosphonoacetate.

Visualizing the Synthetic Workflow

The general experimental workflow for a Horner-Wadsworth-Emmons reaction is depicted in the following diagram.

HWE_Workflow reagents 1. Prepare Phosphonate Ylide (Phosphonate + Base in Solvent) reaction 2. Add Aldehyde/Ketone reagents->reaction quench 3. Quench Reaction (e.g., with aq. NH₄Cl) reaction->quench extraction 4. Aqueous Workup & Extraction quench->extraction purification 5. Purification (e.g., Column Chromatography) extraction->purification product Final Product (α,β-unsaturated ester) purification->product

Figure 2. General experimental workflow for the HWE reaction.

The Still-Gennari Modification for Z-Selectivity

While the standard HWE reaction typically yields E-alkenes, the Still-Gennari modification allows for the synthesis of Z-alkenes with high stereoselectivity.[2] This is achieved by using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate) in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether.[2]

Still_Gennari reagents Electron-withdrawing Phosphonate product Z-alkene reagents->product Aldehyde conditions Strong, Non-coordinating Base (e.g., KHMDS) + Crown Ether conditions->product

Figure 3. Key components of the Still-Gennari modification for Z-selective olefination.

Conclusion

This compound is a valuable reagent in the synthetic chemist's toolbox, offering a reliable method for the synthesis of α-chloro-α,β-unsaturated esters. While Triethyl phosphonoacetate remains the workhorse for the straightforward synthesis of (E)-α,β-unsaturated esters, the chlorinated analog provides access to a key functional group for further molecular elaboration. The choice between these and other phosphonate reagents will ultimately depend on the specific synthetic target and the desired functionality in the final product. Understanding the nuances of the Horner-Wadsworth-Emmons reaction and its variations empowers researchers to make informed decisions and efficiently construct complex molecules with a high degree of stereocontrol.

References

A Comparative Guide to Analytical Methods for Monitoring Triethyl 2-chloro-2-phosphonoacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving Triethyl 2-chloro-2-phosphonoacetate, meticulous reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring process safety. This guide provides an objective comparison of common analytical techniques for tracking the progress of reactions involving this key organophosphorus reagent, supported by representative experimental data and detailed protocols.

The primary analytical challenges in monitoring these reactions include the separation of the chlorinated phosphonate reactant from structurally similar phosphonate products and byproducts, and the need for sensitive and timely quantification. The most prevalent application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, where it serves as a precursor to a phosphonate carbanion that reacts with aldehydes or ketones to form alkenes.[1] Effective monitoring of such reactions requires methods that can distinguish between the starting phosphonate and the resulting phosphate byproduct.

This guide compares four principal analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for quantitative accuracy, real-time data, or structural elucidation. The following table summarizes typical performance characteristics for the discussed methods, based on data for related organophosphorus and chlorinated compounds.

FeatureHPLC-UV/MSGC-MS³¹P NMR SpectroscopyIn-situ FTIR Spectroscopy
Primary Application Quantitative analysis of reactants, products, and impurities.Quantitative analysis of volatile and semi-volatile compounds; impurity identification.Structural confirmation and semi-quantitative analysis of reaction progress.Real-time, in-situ monitoring of reactant consumption and product formation.
Typical Limit of Quantification (LOQ) 0.01 - 1 µg/mL2 ng/g - 50 ng/g[2][3]~0.1 - 1% of total phosphorus speciesConcentration-dependent; typically higher than chromatographic methods.
Linearity (r²) >0.99[4][5]>0.99[3][6]Not typically used for strict quantification.Dependent on Beer-Lambert Law adherence.
Precision (RSD) < 15%[3][4]< 15%[3]Not typically reported for reaction monitoring.Method- and instrument-dependent.
Analysis Time 10 - 30 minutes per sample20 - 40 minutes per sample5 - 15 minutes per spectrumContinuous, real-time data acquisition.
Sample Preparation Dilution, filtration; derivatization may be needed for enhanced detection.[7]Extraction, derivatization may be required.[6]Dilution in deuterated solvent.None for in-situ probe.
Key Advantage Robust and widely applicable for purity and concentration determination.High sensitivity and specificity for impurity identification.Unambiguous identification of phosphorus-containing species.[8]Provides real-time kinetic data without sampling.[9]
Key Limitation Requires chromophore for UV detection; MS detection is more universal but costly.Limited to thermally stable and volatile compounds.Lower sensitivity compared to chromatographic methods; not ideal for trace analysis.Spectral overlap can be challenging in complex mixtures; requires careful calibration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for monitoring the purity and concentration of reactants and products in a reaction mixture. For phosphonates, which can be polar and may lack strong UV chromophores, methods like Ion-Pair Reversed-Phase HPLC (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[7]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

This protocol is a representative method for the analysis of phosphonates and can be adapted for this compound.

  • Instrumentation : An HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

  • Sample Preparation :

    • Carefully withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by dilution in a cold solvent or addition of a quenching agent).

    • Dilute the sample to a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.[7]

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

    • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer containing an ion-pairing reagent (e.g., 10 mM tetrabutylammonium bromide) and an organic solvent like acetonitrile or methanol.[7] The mobile phase should be filtered and degassed.

    • Flow Rate : 1.0 mL/min.[10]

    • Column Temperature : 30°C.[10]

    • Injection Volume : 10 µL.[10]

    • Detection : UV at a suitable wavelength (e.g., 210 nm for end absorption) or MS for higher specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers excellent separation efficiency and definitive identification of components based on their mass spectra. Given that this compound is a liquid with a defined boiling point under vacuum, it is amenable to GC analysis.[11]

Experimental Protocol: GC-MS Analysis

This protocol is based on general methods for organophosphorus pesticide analysis.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation :

    • Withdraw an aliquot from the reaction mixture.

    • Perform a liquid-liquid extraction to transfer the analytes into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and to remove non-volatile components.[11]

    • The extract may need to be concentrated or diluted to an appropriate concentration.

    • Derivatization may be necessary for related acidic byproducts, though likely not for the parent compound.[3]

  • Chromatographic and Spectrometric Conditions :

    • Column : A low- to mid-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program : Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

    • Injector Temperature : 250°C.

    • Ion Source Temperature : 230°C.

    • Mass Spectrometer : Operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a highly specific and powerful tool for monitoring reactions involving organophosphorus compounds.[12] Since ³¹P has a natural abundance of 100% and a wide chemical shift range, it provides clear, unambiguous signals for different phosphorus environments, allowing for straightforward tracking of reactant consumption and product formation.

Experimental Protocol: ³¹P NMR Monitoring
  • Instrumentation : A standard NMR spectrometer.

  • Sample Preparation :

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition :

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The disappearance of the signal corresponding to this compound and the appearance of a new signal for the phosphate byproduct can be monitored over time.

    • The relative integrals of the reactant and product signals can provide a semi-quantitative measure of the reaction conversion.[8]

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe, allows for the real-time monitoring of a chemical reaction without the need for sampling.[13] By immersing the probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked continuously.

Experimental Protocol: In-situ FTIR Monitoring
  • Instrumentation : An FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., DiComp or SiComp).

  • Setup :

    • Insert the ATR probe directly into the reaction mixture.

    • Collect a background spectrum of the reaction mixture before initiating the reaction.

  • Data Acquisition :

    • Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.

    • Monitor the decrease in absorbance of a characteristic vibrational band of the reactant (e.g., P=O or C-Cl stretch) and the increase in a band corresponding to a product.

    • The absorbance data can be correlated with concentration to generate a kinetic profile of the reaction.[9]

Visualizations

The following diagrams illustrate the general workflow for chromatographic analysis and a logical comparison of the discussed analytical methods.

General Workflow for Chromatographic Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sampling Reaction Sampling quenching Quenching (if needed) sampling->quenching dilution Dilution / Extraction quenching->dilution filtration Filtration (HPLC) / Cleanup (GC) dilution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (HPLC or GC Column) injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration quantification Quantification (vs. Standard) integration->quantification report Reporting quantification->report

Caption: General workflow for HPLC or GC-MS analysis.

Comparison of Analytical Methods cluster_quant Quantitative Analysis (Offline) cluster_qual Structural & Real-Time Analysis center Analytical Goal: Monitor Reaction hplc HPLC - Robust for Purity/Assay - Needs Chromophore/MS center->hplc gcms GC-MS - High Sensitivity - Identifies Impurities - For Volatiles center->gcms nmr ³¹P NMR - Unambiguous Structure ID - Semi-Quantitative - Offline center->nmr ftir In-situ FTIR - Real-Time Kinetics - No Sampling Needed - In-situ center->ftir

References

A Comparative Guide to the Synthesis of α,β-Unsaturated Esters: Validation of Triethyl 2-chloro-2-phosphonoacetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α,β-unsaturated esters is a cornerstone of modern organic chemistry, providing key structural motifs for numerous biologically active molecules and pharmaceutical intermediates. The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for this transformation. This guide provides a comparative analysis of the synthesis of α,β-unsaturated esters using Triethyl 2-chloro-2-phosphonoacetate and its alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Olefination Reagents

The choice of olefination reagent and reaction conditions significantly impacts the yield and stereoselectivity (E/Z ratio) of the resulting α,β-unsaturated ester. While specific comparative data for this compound is not extensively available in the reviewed literature, we can draw valuable comparisons from its non-chlorinated analog, Triethyl phosphonoacetate, and other prominent olefination methods.

Data Summary: Horner-Wadsworth-Emmons Reaction and Alternatives

Reagent/MethodAldehydeBaseSolventYield (%)E:Z Ratio
Triethyl phosphonoacetate (HWE) BenzaldehydeNaHTHF>90%>95:5[1]
p-AnisaldehydeNaOMeMethanol--
CyclohexanecarboxaldehydeDBU/LiClAcetonitrile85%>99:1
Still-Gennari (HWE Modification) BenzaldehydeKHMDS/18-crown-6THFHighPredominantly Z
Wittig Reaction Benzaldehyde-Dichloromethane-Variable

Note: Specific yield and E/Z ratio for the reaction of p-Anisaldehyde with Triethyl phosphonoacetate were not detailed in the provided search results. The Still-Gennari modification is known for its high Z-selectivity, and the Wittig reaction's stereoselectivity is dependent on the nature of the ylide.

Reaction Mechanisms and Stereoselectivity

The stereochemical outcome of the olefination reaction is a critical consideration in synthesis design. The Horner-Wadsworth-Emmons reaction, particularly with stabilized phosphonates like Triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3] This is attributed to the equilibration of the intermediate diastereomeric adducts, leading to the preferential formation of the anti-adduct which then undergoes syn-elimination to yield the E-isomer.

In contrast, the Still-Gennari modification of the HWE reaction employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) at low temperatures.[2] These conditions kinetically favor the formation of the syn-adduct, which upon syn-elimination, yields the (Z)-alkene with high selectivity.

The Wittig reaction , another cornerstone of olefination chemistry, exhibits variable stereoselectivity depending on the nature of the phosphonium ylide. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides typically yield the (Z)-alkene. The facile removal of the water-soluble phosphate byproduct in the HWE reaction is a significant advantage over the often-difficult separation of triphenylphosphine oxide in the Wittig reaction.[3]

Experimental Protocols

Detailed methodologies for the key olefination reactions are provided below. While a specific protocol for this compound was not found, the following procedures for the closely related Triethyl phosphonoacetate can be adapted.

Protocol 1: (E)-Selective Horner-Wadsworth-Emmons Reaction using Triethyl phosphonoacetate and NaH

This protocol is a standard procedure for the synthesis of (E)-α,β-unsaturated esters.

Materials:

  • Triethyl phosphonoacetate

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add NaH (1.1 eq) under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF via the dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the (E)-α,β-unsaturated ester.

Protocol 2: (Z)-Selective Still-Gennari Olefination

This protocol is employed for the synthesis of (Z)-α,β-unsaturated esters.

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Aldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate and 18-crown-6 in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of KHMDS in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the (Z)-α,β-unsaturated ester.

Protocol 3: Wittig Reaction using a Stabilized Ylide

This protocol provides a general procedure for the Wittig reaction to synthesize α,β-unsaturated esters, which often favors the (E)-isomer with stabilized ylides.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Aldehyde (e.g., Benzaldehyde)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) in dichloromethane.

  • Add (carbethoxymethylene)triphenylphosphorane (1.05 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the α,β-unsaturated ester from the triphenylphosphine oxide byproduct.[1]

Visualizing the Reaction Pathways

To further elucidate the processes discussed, the following diagrams illustrate the Horner-Wadsworth-Emmons reaction mechanism and a comparative workflow of the different olefination methods.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Aldehyde Aldehyde Betaine Betaine Intermediate Aldehyde->Betaine + Carbanion UnsaturatedEster α,β-Unsaturated Ester (E-isomer favored) Phosphate Dialkyl phosphate (water-soluble) Betaine_ref->UnsaturatedEster Betaine_ref->Phosphate

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Olefination_Workflow cluster_start Starting Materials cluster_methods Olefination Methods cluster_products Products Aldehyde Aldehyde / Ketone HWE Horner-Wadsworth-Emmons (Standard) Aldehyde->HWE StillGennari Still-Gennari (HWE Modification) Aldehyde->StillGennari Wittig Wittig Reaction (with Phosphonium Ylide) Aldehyde->Wittig Phosphonate Phosphonate Reagent Phosphonate->HWE Phosphonate->StillGennari Phosphonate->Wittig Phosphonium Ylide Precursor E_Ester (E)-α,β-Unsaturated Ester HWE->E_Ester Predominantly Z_Ester (Z)-α,β-Unsaturated Ester StillGennari->Z_Ester Predominantly Wittig->E_Ester Stabilized Ylide Wittig->Z_Ester Non-stabilized Ylide

Caption: Comparative Workflow of Olefination Methods.

References

Comparative Reactivity of Chloro-Substituted Phosphonoacetates in Olefination Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. The reactivity and selectivity of this powerful transformation are significantly influenced by the structure of the phosphonate reagent. This guide provides a comparative analysis of chloro-substituted phosphonoacetates, offering insights into their performance against their non-substituted counterpart, triethyl phosphonoacetate.

The introduction of chloro substituents at the α-position of phosphonoacetates markedly alters their electronic properties, which in turn affects their reactivity in the Horner-Wadsworth-Emmons reaction. The electron-withdrawing nature of chlorine atoms is expected to increase the acidity of the α-proton, facilitating carbanion formation. This enhanced acidity can influence reaction rates and, in some cases, the stereochemical outcome of the olefination.

Performance Comparison in the Horner-Wadsworth-Emmons Reaction

Phosphonoacetate ReagentStructureExpected Reactivity TrendTypical Reported YieldsPredominant Stereoisomer
Triethyl phosphonoacetateEtOOC-CH2-P(O)(OEt)2BaselineHigh (often >80-95%)(E)-alkene[1]
Ethyl 2-chloro-2-(diethylphosphoryl)acetateEtOOC-CHCl-P(O)(OEt)2Increased acidity of α-proton may lead to faster carbanion formation.Moderate to High(E)-alkene generally favored
Ethyl 2,2-dichloro-2-(diethylphosphoryl)acetateEtOOC-CCl2-P(O)(OEt)2Significantly increased acidity. The resulting carbanion is more stabilized.Variable, may be lower due to steric hindrance and stability of the intermediate.Can be influenced by reaction conditions.

Note: The yields and stereoselectivity are highly dependent on the specific aldehyde, base, solvent, and reaction temperature used.

Theoretical Framework and Reactivity Principles

The reactivity of phosphonoacetates in the HWE reaction is primarily governed by the ease of deprotonation to form the phosphonate carbanion and the subsequent nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.

G cluster_0 Reactivity Factors Alpha_Substitution α-Substitution (e.g., Cl) Acidity Increased α-Proton Acidity Alpha_Substitution->Acidity Inductive Effect Carbanion_Formation Facilitated Carbanion Formation Acidity->Carbanion_Formation Easier Deprotonation Reactivity Potentially Altered Reactivity & Selectivity Carbanion_Formation->Reactivity

Caption: Logical relationship of α-substitution on phosphonoacetate reactivity.

The presence of one or more chlorine atoms on the α-carbon enhances the inductive electron withdrawal, making the α-proton more acidic. This generally leads to faster and easier formation of the reactive phosphonate carbanion, even with milder bases. However, the increased stability of the chloro-substituted carbanion could potentially decrease its nucleophilicity. Furthermore, steric hindrance from the chloro substituents might influence the approach to the carbonyl group and the subsequent steps of the reaction mechanism.

Experimental Protocols

The synthesis of chloro-substituted phosphonoacetates and their subsequent use in the Horner-Wadsworth-Emmons reaction follow established synthetic methodologies.

Synthesis of Chloro-Substituted Phosphonoacetates

Alpha-chloro and dichloro phosphonoacetates can be synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an appropriate α-halo ester.[2][3][4][5][6]

General Protocol for Michaelis-Arbuzov Reaction:

  • A trialkyl phosphite (e.g., triethyl phosphite) is reacted with an excess of the corresponding ethyl chloroacetate (e.g., ethyl dichloroacetate or ethyl trichloroacetate).

  • The reaction mixture is typically heated, often under neat conditions or in a high-boiling solvent.

  • The progress of the reaction can be monitored by the evolution of the alkyl halide byproduct (e.g., ethyl chloride).

  • Upon completion, the excess starting material and byproduct are removed by distillation.

  • The resulting crude chloro-substituted phosphonoacetate is then purified by vacuum distillation.

G Start Trialkyl Phosphite + Ethyl α-chloroacetate Heat Heat Reaction Mixture Start->Heat Monitor Monitor Byproduct Evolution Heat->Monitor Distill Remove Volatiles Monitor->Distill Purify Vacuum Distillation Distill->Purify End Pure Chloro-substituted Phosphonoacetate Purify->End

Caption: Experimental workflow for the synthesis of chloro-substituted phosphonoacetates.

Horner-Wadsworth-Emmons Reaction Protocol

The following is a general procedure for the Horner-Wadsworth-Emmons reaction using phosphonoacetates. The specific base, solvent, and temperature may need to be optimized for chloro-substituted variants.

Materials:

  • Phosphonoacetate reagent (e.g., triethyl phosphonoacetate or a chloro-substituted analog)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethoxyethane (DME))

  • Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Aldehyde or Ketone

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • To a stirred suspension of the base (e.g., NaH, 1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the phosphonoacetate reagent (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the resulting solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by Thin Layer Chromatography (TLC)).

  • Carefully quench the reaction by the slow addition of the quenching solution.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired alkene.

G Start Deprotonation of Phosphonoacetate Nucleophilic_Attack Nucleophilic Attack on Carbonyl Start->Nucleophilic_Attack Forms Carbanion Oxaphosphetane Formation of Oxaphosphetane Intermediate Nucleophilic_Attack->Oxaphosphetane Elimination Elimination Oxaphosphetane->Elimination End Alkene + Phosphate Byproduct Elimination->End

Caption: Signaling pathway of the Horner-Wadsworth-Emmons reaction.

Conclusion

The introduction of chloro substituents to the α-position of phosphonoacetates offers a means to modulate their reactivity in the Horner-Wadsworth-Emmons reaction. The increased acidity of the α-proton is a key electronic effect that can facilitate the initial deprotonation step. While this is expected to increase the reaction rate, the overall efficiency and stereochemical outcome will be a balance between electronic and steric factors. Further systematic studies are required to fully elucidate the quantitative differences in reactivity between monochloro-, dichloro-, and trichloro-substituted phosphonoacetates and to exploit their potential for fine-tuning this important olefination reaction. Researchers are encouraged to consider these analogs in their synthetic strategies, particularly when seeking to optimize reaction conditions or influence stereoselectivity.

References

Navigating the Synthesis of α-Chloro-α,β-Unsaturated Esters: A Cost-Benefit Analysis of Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient and cost-effective construction of specific structural motifs is paramount. The α-chloro-α,β-unsaturated ester is a valuable building block, and its synthesis often involves the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a comprehensive cost-benefit analysis of a key reagent in this transformation, Triethyl 2-chloro-2-phosphonoacetate, and compares it with a notable alternative methodology.

This compound is a specialized phosphonate reagent designed for the introduction of a chloro-substituted ester moiety via the HWE reaction.[1][2] This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with generally high stereoselectivity.[3][4][5] However, the utility of any reagent in a research or drug development setting is not solely determined by its chemical reactivity but also by its cost, availability, and the overall efficiency of the process in which it is used.

Performance and Availability of this compound

While this compound is cataloged by some chemical suppliers, its availability appears to be limited, with major distributors having discontinued the product.[1] This suggests that it is a specialty chemical, which often translates to higher costs and longer lead times—critical factors in fast-paced research and development environments.

Detailed experimental data on the performance of this compound in the Horner-Wadsworth-Emmons reaction is not abundantly available in readily accessible literature. This scarcity of public data makes a direct and broad comparison of its efficacy across a range of substrates challenging. The reaction, in principle, follows the general mechanism of the HWE reaction, where the phosphonate is deprotonated by a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. Subsequent elimination of a phosphate byproduct yields the desired α-chloro-α,β-unsaturated ester.

An Alternative Approach: Chromium(II)-Mediated Olefination

A significant alternative for the highly stereoselective synthesis of (Z)-α-chloroacrylates is the chromium(II)-mediated olefination of aldehydes with trihaloacetate esters.[6][7] This method has been reported to produce the desired Z-isomer with excellent stereocontrol (>99%) and in high yields.[7]

Quantitative Comparison

Due to the limited specific data for this compound, a direct, side-by-side quantitative comparison with a single aldehyde is not feasible. However, we can construct a comparative table based on the available information for a representative HWE reaction (using the non-chlorinated analog, Triethyl phosphonoacetate, as a proxy for general conditions) and the chromium(II)-mediated olefination for the synthesis of α-chloro-α,β-unsaturated esters.

ParameterHorner-Wadsworth-Emmons with this compound (Projected)Chromium(II)-Mediated Olefination of Aldehydes
Reagents This compound, Base (e.g., NaH, DBU), Aldehyde/KetoneAnhydrous Chromium(II) chloride, Aldehyde, Ethyl trichloroacetate
Typical Yield Data not readily available, likely moderate to goodHigh (>90% reported for various substrates)[6][7]
Stereoselectivity Data not readily available, HWE typically favors (E)-isomer, but α-substitution can influence thisExcellent (Z)-selectivity (>99%)[6][7]
Reaction Conditions Anhydrous conditions, typically requires strong base, reaction times can varyAnhydrous conditions, room temperature, reaction progress monitored by TLC[6]
Cost of Key Reagent Not readily available, likely high due to limited availabilityChromium(II) chloride and Ethyl trichloroacetate are commercially available with moderate cost.
Byproducts Water-soluble phosphate saltsChromium salts

Experimental Protocols

General Experimental Workflow for Horner-Wadsworth-Emmons Reaction

This protocol is a general representation of an HWE reaction and would need to be optimized for this compound.

HWE_Workflow reagents Reagents: - this compound - Anhydrous Solvent (e.g., THF) - Base (e.g., NaH) setup Reaction Setup: - Flame-dried flask under inert gas - Add base and solvent reagents->setup deprotonation Deprotonation: - Add phosphonate to base suspension - Stir at 0°C to rt setup->deprotonation addition Carbonyl Addition: - Cool to 0°C - Add aldehyde/ketone dropwise deprotonation->addition reaction Reaction: - Stir at rt - Monitor by TLC addition->reaction workup Workup: - Quench with sat. NH4Cl - Extract with organic solvent - Dry and concentrate reaction->workup purification Purification: - Column chromatography workup->purification product α-Chloro-α,β-unsaturated ester purification->product

A general workflow for the Horner-Wadsworth-Emmons reaction.
Experimental Protocol for Chromium(II)-Mediated Synthesis of (Z)-α-Chloroacrylates[7]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Aldehyde (substrate)

  • Ethyl trichloroacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add anhydrous Chromium(II) chloride to a Schlenk flask.

  • Add anhydrous THF and stir the resulting suspension.

  • To the stirring suspension, add the aldehyde substrate followed by ethyl trichloroacetate.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by exposing the mixture to air.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Cr_Olefination_Workflow reagents Reagents: - Anhydrous CrCl₂ - Anhydrous THF - Aldehyde - Ethyl trichloroacetate setup Reaction Setup: - Schlenk flask under inert gas - Add CrCl₂ and THF reagents->setup addition Reagent Addition: - Add aldehyde - Add ethyl trichloroacetate setup->addition reaction Reaction: - Stir at rt - Monitor by TLC addition->reaction workup Workup: - Quench with air - Extract with organic solvent - Dry and concentrate reaction->workup purification Purification: - Column chromatography workup->purification product (Z)-α-Chloroacrylate purification->product

Experimental workflow for Cr(II)-mediated olefination.

Cost-Benefit Analysis and Conclusion

This compound:

  • Benefits: Potentially allows for the synthesis of α-chloro-α,β-unsaturated esters in a one-step olefination reaction from readily available aldehydes and ketones. The byproducts are generally water-soluble, which can simplify purification.

  • Costs and Drawbacks: The primary drawbacks are its limited commercial availability and likely high cost. The lack of extensive, publicly available experimental data makes it difficult to predict its performance, including yield and stereoselectivity, for a given substrate without significant in-house optimization.

Chromium(II)-Mediated Olefination:

  • Benefits: This method offers a highly stereoselective route to (Z)-α-chloroacrylates with reported high yields for a variety of aldehydes.[6][7] The key reagents are commercially available.

  • Costs and Drawbacks: The reaction requires stoichiometric amounts of the chromium(II) reagent, which can be a cost and waste consideration, especially on a large scale. The use of chromium also necessitates appropriate waste disposal procedures.

Recommendation:

For researchers and drug development professionals requiring the stereoselective synthesis of (Z)-α-chloroacrylates, the Chromium(II)-mediated olefination appears to be a more reliable and well-documented method at present. The high yields and exceptional stereoselectivity, coupled with the commercial availability of the necessary reagents, make it a more practical choice for predictable and efficient synthesis.

While this compound could theoretically be a useful reagent, its limited availability and the scarcity of performance data present significant hurdles for its practical application in a time-sensitive research and development setting. Should this reagent become more readily available and its performance be better characterized, a re-evaluation of its cost-benefit profile would be warranted. For now, the chromium-based methodology offers a more robust and immediate solution for the synthesis of this important class of compounds.

References

A Researcher's Guide to Alternative Reagents for Stereoselective Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and advanced materials. While the Wittig reaction has long been a staple for carbon-carbon double bond formation, its often moderate and difficult-to-control stereoselectivity has spurred the development of a diverse array of alternative reagents. This guide provides an objective comparison of the performance of key alternative reagents for stereoselective olefination, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic challenges.

Horner-Wadsworth-Emmons (HWE) Olefination: The Workhorse for (E)-Alkenes and Beyond

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative to the Wittig reaction, employing phosphonate carbanions which are more nucleophilic than their phosphonium ylide counterparts. This heightened reactivity allows for the olefination of a broader range of aldehydes and ketones, including those that are sterically hindered or prone to enolization. A significant advantage of the HWE reaction is the straightforward removal of the water-soluble phosphate byproduct, simplifying product purification.[1]

The stereochemical outcome of the HWE reaction is a key feature. Standard HWE conditions, utilizing reagents like triethyl phosphonoacetate, generally exhibit a strong preference for the formation of the thermodynamically more stable (E)-alkene .[1][2][3]

Still-Gennari Modification for (Z)-Alkene Synthesis

To overcome the inherent (E)-selectivity of the classical HWE reaction, the Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (BTFE) esters.[3][4] This modification dramatically shifts the stereochemical outcome to favor the formation of the kinetic (Z)-alkene .[3][4] The electron-withdrawing groups are believed to accelerate the rate of elimination from the syn-oxaphosphetane intermediate, which leads to the (Z)-alkene, relative to the rate of equilibration to the more stable anti-oxaphosphetane that would yield the (E)-alkene.[4]

Comparative Performance of HWE Reagents
Reagent/ConditionsAldehydeBaseSolventTemp (°C)Yield (%)E:Z RatioReference
Triethyl phosphonoacetateBenzaldehydeNaHTHF2595>95:5J. Org. Chem. 1986, 51, 24, 4768-4773
Triethyl phosphonoacetateHeptanalNaHTHF2592>95:5J. Org. Chem. 1986, 51, 24, 4768-4773
Still-Gennari Reagentp-TolualdehydeKHMDS, 18-crown-6THF-78781:15.5TCI Practical Example
Modified Still-Gennari ReagentBenzaldehydeNaHTHF-20943:97Molecules 2022, 27(20), 7138
Modified Still-Gennari ReagentOctanalNaHTHF-208512:88Molecules 2022, 27(20), 7138
Experimental Protocols

General Procedure for (E)-Selective HWE Olefination: To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C is added the phosphonate reagent (1.1 equiv) dropwise. The mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C. A solution of the aldehyde (1.0 equiv) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

General Procedure for Still-Gennari (Z)-Selective Olefination: [5] To a solution of the aldehyde (1.0 equiv), bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 equiv), and 18-crown-6 (3.0 equiv) in dry THF at -78 °C is added a solution of potassium tert-butoxide (2.1 equiv) in dry THF dropwise. The mixture is stirred for 2 hours at -78 °C and then allowed to stir at room temperature overnight. The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2 M HCl, saturated NaHCO3, and brine, then dried over sodium sulfate and filtered. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

HWE_Mechanism cluster_E Standard HWE (E-selective) cluster_Z Still-Gennari (Z-selective) Phosphonate_E R'CH2P(O)(OEt)2 Carbanion_E [R'CHP(O)(OEt)2]⁻ Phosphonate_E->Carbanion_E Base Oxaphosphetane_anti anti-Oxaphosphetane (thermodynamically favored) Carbanion_E->Oxaphosphetane_anti + R''CHO Aldehyde R''CHO E_Alkene (E)-Alkene Oxaphosphetane_anti->E_Alkene Elimination Phosphate (EtO)2P(O)O⁻ Oxaphosphetane_anti->Phosphate Phosphonate_Z R'CH2P(O)(OCH2CF3)2 Carbanion_Z [R'CHP(O)(OCH2CF3)2]⁻ Phosphonate_Z->Carbanion_Z Base Oxaphosphetane_syn syn-Oxaphosphetane (kinetically favored) Carbanion_Z->Oxaphosphetane_syn + R''CHO Aldehyde2 R''CHO Z_Alkene (Z)-Alkene Oxaphosphetane_syn->Z_Alkene Fast Elimination Phosphate_Z (CF3CH2O)2P(O)O⁻ Oxaphosphetane_syn->Phosphate_Z

HWE reaction pathways for E- and Z-alkene synthesis.

Julia-Kocienski Olefination: A Powerful Tool for (E)-Alkenes

The Julia-Kocienski olefination is a modification of the original Julia-Lythgoe olefination and provides a highly reliable and stereoselective method for the synthesis of (E)-alkenes .[6][7] This reaction involves the coupling of a heteroaromatic sulfone, typically a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, with an aldehyde or ketone.[6] A key advantage of this method is its excellent functional group tolerance and the mild reaction conditions under which it proceeds, making it suitable for complex molecule synthesis.[7] The reaction generally proceeds in a single pot, offering operational simplicity.[8]

The high (E)-selectivity is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound, which forms an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene.[7]

Performance of the Julia-Kocienski Olefination
Sulfone ReagentAldehydeBaseSolventTemp (°C)Yield (%)E:Z RatioReference
PT-sulfoneCyclohexanecarboxaldehydeKHMDSDME-55 to rt71>95:5Chem-Station Int. Ed.
BT-sulfoneBenzaldehydeLiHMDSTHF-78 to rt8510:1Synlett, 1998, 26-28
PT-sulfone3-PhenylpropanalKHMDSDME-78 to rt91>98:2Org. Lett. 2005, 7, 12, 2373-2376
Experimental Protocol

Typical Procedure for Julia-Kocienski Olefination: [6] To a stirred solution of the PT-sulfone (1.0 equiv) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere at -55 °C is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME dropwise. The resulting solution is stirred for 1 hour. The aldehyde (1.5 equiv) is then added dropwise, and the mixture is stirred at -55 °C for 1 hour. The cooling bath is removed, and the reaction is stirred at room temperature overnight. Water is added, and the mixture is stirred for an additional hour. The mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over MgSO4, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Julia_Kocienski_Mechanism Sulfone ArSO2R' Metalated_Sulfone [ArSO2CR']⁻ M⁺ Sulfone->Metalated_Sulfone Base Adduct β-alkoxy sulfone Metalated_Sulfone->Adduct + R''CHO Aldehyde R''CHO Smiles Smiles Rearrangement Adduct->Smiles Intermediate β-aryloxy sulfinate Smiles->Intermediate E_Alkene (E)-Alkene Intermediate->E_Alkene Elimination Byproducts SO2 + ArO⁻ Intermediate->Byproducts

Julia-Kocienski olefination mechanism.

Peterson Olefination: A Divergent Route to (E)- and (Z)-Alkenes

The Peterson olefination utilizes α-silylcarbanions as nucleophiles to react with aldehydes and ketones, forming a β-hydroxysilane intermediate. A unique and powerful feature of this reaction is the ability to control the stereochemical outcome of the subsequent elimination step. By choosing either acidic or basic conditions, one can selectively generate either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane intermediate.[9][10]

  • Acid-promoted elimination proceeds via an anti-elimination pathway, typically yielding the (E)-alkene .[11]

  • Base-promoted elimination occurs through a syn-elimination pathway, generally affording the (Z)-alkene .[11]

This divergent capability offers significant synthetic flexibility. However, the initial addition of the α-silylcarbanion to the carbonyl can produce a mixture of diastereomeric β-hydroxysilanes, which may require separation to achieve high stereoselectivity in the final alkene product.

Stereoselectivity in the Peterson Olefination
α-Silyl ReagentCarbonylElimination ConditionsYield (%)E:Z RatioReference
TMSCH2LiBenzaldehydeH2SO4, THF88>95:5 (E)J. Org. Chem. 1978, 43, 12, 2347-2352
TMSCH2LiBenzaldehydeKH, THF91>95:5 (Z)J. Org. Chem. 1978, 43, 12, 2347-2352
(Benzyl)bis(TMS)N-phenyl benzaldimineCsF, DMF7992:8 (E)IRIS-AperTO, 2018
(Benzyl)bis(TMS)N-phenyl 2-chlorobenzaldimineCsF, DMF8398:2 (E)IRIS-AperTO, 2018
Experimental Protocols

General Procedure for Peterson Olefination (Acidic Elimination for (E)-Alkene): [11] To a solution of the ketone (1.0 equiv) in diethyl ether under argon is added (trimethylsilyl)methyllithium (4.0 equiv) at 25 °C. The mixture is stirred for 30 minutes. Methanol and p-toluenesulfonic acid (10.0 equiv) are added, and the mixture is stirred for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue is purified by silica gel column chromatography.

General Procedure for Peterson Olefination (Basic Elimination for (Z)-Alkene): To a solution of the β-hydroxysilane (1.0 equiv) in anhydrous THF at 0 °C is added potassium hydride (1.2 equiv). The mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by column chromatography.

Peterson_Olefination cluster_main Peterson Olefination Workflow cluster_acid Acidic Workup cluster_base Basic Workup Silyl_Carbanion R'CH(SiMe3)⁻ Adduct β-hydroxysilane Silyl_Carbanion->Adduct + R''R'''C=O Carbonyl R''R'''C=O E_Alkene (E)-Alkene Adduct->E_Alkene H⁺ (anti-elimination) Z_Alkene (Z)-Alkene Adduct->Z_Alkene Base (syn-elimination)

Divergent stereochemical outcome of the Peterson olefination.

Tebbe and Petasis Olefinations: For Methylenation of Less Reactive Carbonyls

The Tebbe and Petasis reagents are powerful organotitanium compounds primarily used for the methylenation (the introduction of a =CH2 group) of carbonyl compounds. A key advantage of these reagents is their ability to olefinate not only aldehydes and ketones but also less reactive carbonyl functional groups such as esters, lactones, and amides, which are often unreactive towards Wittig or HWE reagents.[2][12][13] The Tebbe reagent is generally more reactive, while the Petasis reagent is often considered more user-friendly due to its higher stability and ease of preparation.[12]

These reactions proceed through a common active intermediate, a titanium carbene (Schrock carbene), which undergoes a [2+2] cycloaddition with the carbonyl group to form an oxatitanacyclobutane intermediate. This intermediate then fragments to yield the desired alkene and a titanium oxide byproduct.[2]

Applications and Yields of Tebbe and Petasis Reagents
ReagentSubstrate (Carbonyl)ProductYield (%)Reference
Tebbe ReagentDiketoneExo-methylene59NROChemistry
Tebbe ReagentEsterEnol etherHighNROChemistry
Petasis ReagentLactoneExocyclic enol ether-J. Am. Chem. Soc. 1990, 112, 6392-6394
Petasis ReagentAldehydeTerminal alkene99J. Am. Chem. Soc. 1990, 112, 6392-6394
Experimental Protocols

General Procedure for Tebbe Olefination: [2] A solution of the carbonyl compound (1.0 equiv) in THF is cooled to 0 °C. A solution of the Tebbe reagent (0.5 M in toluene, 3.0 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 30 minutes. The reaction mixture is diluted with diethyl ether and quenched with aqueous NaOH. The mixture is dried over Na2SO4 and concentrated in vacuo. The residue is purified by flash column chromatography.

General Procedure for Petasis Olefination: A solution of the carbonyl compound (1.0 equiv) in toluene is treated with the Petasis reagent (2.0 equiv). The mixture is heated to 60-80 °C for 1-3 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Tebbe_Petasis_Mechanism cluster_reagent Reagent Activation cluster_olefination Olefination Cycle Tebbe Tebbe Reagent Schrock_Carbene Cp2Ti=CH2 (Active Species) Tebbe->Schrock_Carbene Petasis Petasis Reagent Petasis->Schrock_Carbene Heat Oxatitanacyclobutane Oxatitanacyclobutane Schrock_Carbene->Oxatitanacyclobutane + R2C=O Carbonyl R2C=O Alkene R2C=CH2 Oxatitanacyclobutane->Alkene TiO2 Cp2Ti=O Oxatitanacyclobutane->TiO2

Mechanism of Tebbe and Petasis olefination reactions.

Conclusion: Selecting the Right Reagent for the Job

The choice of an olefination reagent is a critical decision in synthetic planning. For the reliable synthesis of (E)-alkenes , the Horner-Wadsworth-Emmons reaction and the Julia-Kocienski olefination are excellent choices, with the latter often providing superior stereoselectivity and functional group tolerance. When the target is a (Z)-alkene , the Still-Gennari modification of the HWE reaction is the method of choice. For situations requiring divergent access to both (E)- and (Z)-alkenes from a common intermediate, the Peterson olefination offers unparalleled flexibility. Finally, for the challenging methylenation of less reactive carbonyl compounds such as esters and amides, the Tebbe and Petasis reagents are indispensable tools.

By carefully considering the desired stereochemical outcome, the nature of the carbonyl substrate, and the overall synthetic strategy, researchers can leverage this powerful arsenal of alternative olefination reagents to achieve their synthetic goals with high efficiency and selectivity.

References

assessing the purity of synthesized compounds using Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Purity of Synthesized Compounds

In the landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the purity of a synthesized compound is a critical parameter that dictates its efficacy, safety, and reliability. This guide provides a comparative overview of the most common and effective analytical techniques used to assess the purity of synthesized organic compounds. While reagents like Triethyl 2-chloro-2-phosphonoacetate are instrumental in the synthesis of novel molecules, the determination of their purity relies on a distinct set of analytical methodologies.[1] This guide will delve into these methods, offering detailed experimental protocols, data-driven comparisons, and visual workflows to aid researchers in selecting the most appropriate technique for their needs.

Introduction to Purity Assessment

The identity and purity of a synthesized compound must be unequivocally established to ensure that observed biological or physical properties are attributable to the compound of interest and not to impurities. Impurities can arise from starting materials, side reactions, or degradation products. Regulatory bodies and scientific journals often mandate a purity of ≥95% for reported compounds.[2] The choice of analytical method for purity determination depends on the compound's physical properties, the nature of potential impurities, and the required level of accuracy.

Comparative Analysis of Purity Assessment Techniques

A variety of analytical techniques are available to researchers for purity assessment. The most common methods include chromatographic, spectroscopic, and thermal analysis techniques. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Chromatographic Methods

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[3][4] It is a powerful tool for both qualitative and quantitative purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[5] It offers high resolution, sensitivity, and is amenable to a wide range of organic compounds. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.[5] Similar to HPLC, purity is assessed by the relative peak area. Headspace GC is particularly useful for analyzing residual solvents.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and qualitative method often used to monitor the progress of a reaction and for preliminary purity checks.[6] The presence of multiple spots indicates the presence of impurities.

Spectroscopic Methods

Spectroscopic techniques provide information about the molecular structure and can be used to identify and quantify impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly quantitative NMR (qNMR), is a primary method for determining purity without the need for a reference standard of the compound itself.[7][8] By integrating the signals of the compound against a certified internal standard of known concentration, the absolute purity can be determined. 1H NMR is most common, but 13C, 19F, and 31P NMR can also be used.

  • Mass Spectrometry (MS): Coupled with chromatographic techniques (LC-MS, GC-MS), mass spectrometry is a highly sensitive method for detecting and identifying impurities, even at trace levels.[5][9] It provides molecular weight information, which is invaluable for identifying unknown impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is primarily used for functional group identification.[5] While not typically used for quantitative purity assessment, the absence of bands corresponding to known impurities can be an indicator of purity.

Thermal Analysis
  • Melting Point Analysis: For crystalline solids, a sharp and narrow melting point range is a classic indicator of high purity.[3][6][10] Impurities tend to depress and broaden the melting point range. A mixed melting point determination can be used to confirm the identity and purity of a compound against an authentic sample.[6]

Elemental Analysis
  • Combustion Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimental values are compared to the theoretical values for the pure compound. A deviation of more than 0.4% can indicate the presence of impurities.[7]

Data Presentation: Comparison of Purity Assessment Methods

Technique Principle Typical Sample Amount Analysis Time Precision Limit of Detection (LOD) Strengths Limitations
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.1-10 µg15-60 minHigh (RSD <1%)ng to pgHigh resolution, quantitative, wide applicability.Requires soluble samples, may not detect non-chromophoric impurities.
GC Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.0.1-1 µg10-40 minHigh (RSD <1%)pg to fgExcellent for volatile compounds and residual solvents.Not suitable for non-volatile or thermally labile compounds.
TLC Differential partitioning between a liquid mobile phase and a solid stationary phase on a plate.1-5 µg5-30 minLow (qualitative)µg to ngRapid, inexpensive, simple.Low resolution, not quantitative, less sensitive.
qNMR Nuclear spin resonance in a magnetic field.2-10 mg5-20 minHigh (RSD <2%)~0.1%Absolute quantification without a reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires a high-purity internal standard.
LC-MS Combination of HPLC separation with mass-based detection.1-10 ng20-60 minHigh (RSD <5%)pg to fgHigh sensitivity and selectivity, provides molecular weight information for impurity identification.Complex instrumentation, matrix effects can influence quantification.
Melting Point Temperature at which a solid transitions to a liquid.1-2 mg5-15 minModerate~1-2%Simple, rapid, inexpensive for crystalline solids.Only applicable to crystalline solids, insensitive to impurities with similar melting points.
Elemental Analysis Combustion of the sample to determine elemental composition.2-5 mg10-20 minHigh (±0.4%)~0.1%Provides fundamental composition, good for confirming the identity of a new compound.Does not distinguish between isomers, insensitive to impurities with the same elemental composition.

Experimental Protocols

Protocol for Purity Determination by HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

Protocol for Purity Determination by qNMR
  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the synthesized compound into an NMR tube.

    • Accurately weigh about 1-2 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity (e.g., >99.5%) and a signal that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation.

    • Optimize acquisition parameters for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for Purity Assessment using HPLC.

Purity_Decision_Tree start Synthesized Compound is_solid Is it a solid? start->is_solid is_volatile Is it volatile & thermally stable? is_solid->is_volatile No mp Melting Point Analysis is_solid->mp Yes gc GC / GC-MS is_volatile->gc Yes hplc HPLC / LC-MS is_volatile->hplc No prelim_check Preliminary Check? high_accuracy High Accuracy Needed? prelim_check->high_accuracy No tlc TLC Analysis prelim_check->tlc Yes qnmr qNMR high_accuracy->qnmr Yes elemental Elemental Analysis high_accuracy->elemental Also consider mp->prelim_check gc->high_accuracy hplc->high_accuracy

Caption: Decision Tree for Selecting a Purity Assessment Method.

Conclusion

The assessment of compound purity is a multi-faceted process that often requires the application of orthogonal analytical techniques to build a comprehensive purity profile. While chromatographic methods like HPLC are the workhorses of the pharmaceutical industry for routine purity checks, spectroscopic methods such as qNMR provide an absolute measure of purity and are invaluable for characterizing new chemical entities. The choice of method should be guided by the properties of the compound, the information required, and the resources available. By understanding the principles and practical aspects of each technique, researchers can confidently and accurately determine the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.

References

Safety Operating Guide

Proper Disposal Procedures for Triethyl 2-chloro-2-phosphonoacetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Triethyl 2-chloro-2-phosphonoacetate, a halogenated organophosphorus compound. Adherence to these guidelines is essential for minimizing environmental impact and protecting personnel from potential hazards.

I. Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. Below is a summary of its key safety information.

Table 1: Hazard and Safety Data for this compound

CategoryInformation
GHS Pictogram
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type ABEK (EN14387) respirator filter.

II. First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact environmental health and safety personnel.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial due to its classification as a halogenated organophosphorus compound. It should be treated as hazardous waste.

1. Waste Segregation:

  • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.
  • This waste stream should be classified as "halogenated organic waste".[1]
  • Crucially, do not mix this waste with non-halogenated organic waste or other incompatible waste streams. [2]

2. Container Management:

  • Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, for collection.
  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Skin/Eye Irritant").
  • Keep the container tightly closed when not in use and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.
  • The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[1]
  • Follow all local, state, and federal regulations regarding hazardous waste disposal.

IV. Theoretical Experimental Protocol for Chemical Degradation (for research purposes only)

Disclaimer: The following protocol is a theoretical procedure based on the general principles of phosphonate ester hydrolysis. It has not been validated for this compound and must be thoroughly tested and validated on a small scale in a controlled laboratory setting by qualified personnel before any application.

Principle: Hydrolysis of the phosphonate and ester groups can be achieved under basic conditions, potentially leading to less hazardous, water-soluble products.

Materials:

  • Waste this compound

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Suitable reaction vessel with stirring

  • pH meter or pH indicator strips

  • Appropriate work-up and quenching reagents (e.g., hydrochloric acid for neutralization)

Procedure:

  • In a well-ventilated fume hood, cautiously add the waste this compound to a stirred solution of excess sodium hydroxide at room temperature. The reaction may be exothermic.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, NMR) to confirm the disappearance of the starting material.

  • Once the reaction is complete, neutralize the resulting solution with an appropriate acid (e.g., dilute hydrochloric acid) to a neutral pH.

  • The final aqueous solution should be analyzed to ensure complete degradation of the original compound before being disposed of in accordance with local regulations for aqueous waste.

Note: The hydrolysis of organophosphorus compounds can be complex, and the products may still be hazardous.[3] This procedure is intended for research and development of disposal methods only and is not a substitute for professional hazardous waste disposal.

V. Visual Workflow for Disposal

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE: - Safety Goggles - Chemical Resistant Gloves - Lab Coat Waste_Container Select Labeled, Compatible Hazardous Waste Container (Halogenated Organics) Collect_Waste Collect Waste This compound & Contaminated Materials Waste_Container->Collect_Waste Segregate Segregate from Non-Halogenated & Other Incompatible Wastes Collect_Waste->Segregate Seal_Container Securely Seal Container Segregate->Seal_Container Store Store in Designated Satellite Accumulation Area Seal_Container->Store Contact_Disposal Contact Licensed Hazardous Waste Vendor Store->Contact_Disposal Arrange_Pickup Arrange for Pickup and Incineration Contact_Disposal->Arrange_Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Triethyl 2-chloro-2-phosphonoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for handling Triethyl 2-chloro-2-phosphonoacetate, a key reagent in various synthetic applications. Adherence to these protocols is critical for minimizing risks and ensuring successful experimental outcomes.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal and environmental protection is necessary. This includes the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationColor Palette
Eye Protection Tightly fitting safety goggles or a face shield.#4285F4 (Goggles), #34A853 (Face Shield)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.#EA4335 (Gloves)
Skin and Body Lab coat, long-sleeved shirt, and long pants. Chemical-resistant apron for larger quantities.#F1F3F4 (Lab Coat), #5F6368 (Apron)
Respiratory Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge.#FBBC05 (Respirator)

Engineering Controls:

Control TypeDescription
Ventilation Work in a well-ventilated laboratory. For procedures with a risk of aerosol or vapor generation, use a chemical fume hood.
Safety Equipment An eyewash station and safety shower must be readily accessible in the immediate work area.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental setups.

PropertyValue
Molecular Formula C₈H₁₆ClO₅P
Molecular Weight 258.64 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 93-95 °C at 0.01 mmHg
Density 1.21 g/mL at 25 °C
Refractive Index n20/D 1.446
Flash Point 113 °C (235.4 °F) - closed cup[1]

Hazard Information and Safe Handling

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Hazard ClassGHS Hazard Statement
Skin Irritation H315: Causes skin irritation[1]
Eye Irritation H319: Causes serious eye irritation[1]
Specific target organ toxicity H335: May cause respiratory irritation[1]

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.

  • Do not breathe mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area or in a chemical fume hood.

  • Keep container tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicity Data

Route of ExposureSpeciesValue
Oral LD50Rat> 2,000 mg/kg
Dermal LD50Rabbit> 2,000 mg/kg

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This compound is a common reagent in the Horner-Wadsworth-Emmons reaction to synthesize α,β-unsaturated esters. Below is a general, detailed methodology for this key experiment.

Materials:

  • This compound

  • Aldehyde or ketone

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the base to a flame-dried round-bottom flask containing a magnetic stir bar and the anhydrous solvent.

  • Ylide Formation: Slowly add the this compound to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

  • Reaction with Carbonyl: After the formation of the phosphonate ylide, cool the reaction mixture (if necessary) and slowly add the aldehyde or ketone dissolved in the anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature, monitoring its progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

  • Workup: Once the reaction is complete, quench it by carefully adding a suitable quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by techniques such as column chromatography or distillation.

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_and_Dispense Weigh & Dispense Prepare_Work_Area->Weigh_and_Dispense Perform_Reaction Perform Reaction Weigh_and_Dispense->Perform_Reaction First_Aid First Aid Weigh_and_Dispense->First_Aid Monitor_Reaction Monitor Reaction Perform_Reaction->Monitor_Reaction Spill_Response Spill Response Perform_Reaction->Spill_Response Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Segregate_Waste Segregate Waste Quench_Reaction->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste Decontaminate_Glassware Decontaminate Glassware Dispose_Waste->Decontaminate_Glassware Clean_Work_Area Clean Work Area Decontaminate_Glassware->Clean_Work_Area

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed container. Solid waste, such as contaminated gloves and paper towels, should be collected in a separate, labeled hazardous waste bag.

  • Disposal: Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

  • Decontamination: Decontaminate all glassware and equipment that have come into contact with the chemical using an appropriate solvent before washing. Collect the decontamination solvent as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl 2-chloro-2-phosphonoacetate
Reactant of Route 2
Triethyl 2-chloro-2-phosphonoacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。